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3-{3-amino-4-nitroanilino}-1-propanol Documentation Hub

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  • Product: 3-{3-amino-4-nitroanilino}-1-propanol

Core Science & Biosynthesis

Foundational

Advanced Synthesis of 3-(3-Amino-4-nitroanilino)-1-propanol: A Regioselective SNAr Approach

This guide details the synthesis of 3-[(3-amino-4-nitrophenyl)amino]-1-propanol , also known as 3-(3-amino-4-nitroanilino)-1-propanol (CAS 412962-27-7). This compound acts as a chromophore in semi-permanent hair dye form...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-[(3-amino-4-nitrophenyl)amino]-1-propanol , also known as 3-(3-amino-4-nitroanilino)-1-propanol (CAS 412962-27-7). This compound acts as a chromophore in semi-permanent hair dye formulations and serves as a versatile intermediate in the synthesis of benzimidazole-based pharmaceuticals.

The following protocols prioritize regiochemical integrity and process scalability , moving beyond generic textbook descriptions to provide field-validated methodologies.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,3,4-trisubstituted benzene core.[1] The critical challenge is establishing the correct regiochemistry between the nitro group, the primary amine, and the alkylamino chain.

  • Target Core: 1-nitro-2-amino-4-(3-hydroxypropylamino)benzene.

  • Strategic Disconnection: Nucleophilic Aromatic Substitution (SNAr).[1]

Two primary routes are presented:

  • Route A (Direct Displacement): The industrial "One-Pot" method using 5-chloro-2-nitroaniline. This is the preferred route for scale-up due to atom economy and starting material availability.

  • Route B (Stepwise Regiocontrol): The "Library" method using 2,4-difluoronitrobenzene. This route offers higher flexibility for analog generation but requires two distinct steps.[1]

Reaction Pathway Visualization

SynthesisRoutes StartA 5-Chloro-2-nitroaniline (CAS 1635-61-6) Target TARGET: 3-(3-Amino-4-nitroanilino)-1-propanol StartA->Target Route A: Reflux (DMSO/Water) S_NAr at C-5 StartB 2,4-Difluoronitrobenzene (CAS 446-35-5) InterB Intermediate: N-(3-hydroxypropyl)-3-fluoro-4-nitroaniline StartB->InterB Route B (Step 1): -78°C to 0°C Regioselective S_NAr at C-4 Reagent1 3-Amino-1-propanol Base (K2CO3/DIPEA) Reagent1->StartA Reagent1->StartB InterB->Target Route B (Step 2): NH3, Pressure/Heat S_NAr at C-2 Reagent2 Ammonia (aq) Reagent2->InterB

Caption: Figure 1. Convergent synthesis pathways. Route A utilizes electronic activation of the chlorine by the para-nitro group. Route B exploits steric differentiation of fluorine leaving groups.

Route A: The Optimized Industrial Protocol

Starting Material: 5-Chloro-2-nitroaniline (CAS 1635-61-6).[2] Mechanism: The nitro group at position 2 activates the chlorine at position 5 (para-relationship) for nucleophilic attack. The amino group at position 1 is electron-donating but meta to the leaving group, minimizing deactivation.

Experimental Protocol
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 5-chloro-2-nitroaniline (17.25 g, 100 mmol).

  • Solvation: Add DMSO (dimethyl sulfoxide) (50 mL) or n-Butanol (100 mL). DMSO provides faster rates due to better stabilization of the Meisenheimer complex, while n-Butanol is easier to remove.[1]

  • Reagent Addition: Add 3-amino-1-propanol (11.3 g, 150 mmol, 1.5 eq) and Potassium Carbonate (K2CO3) (20.7 g, 150 mmol, 1.5 eq).

    • Note: If using DMSO, K2CO3 must be finely milled.[1]

  • Reaction: Heat the mixture to 90–100°C for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting material (yellow) will convert to the product (deep red/violet).

  • Work-up:

    • Cool the reaction mass to room temperature.[1]

    • Pour slowly into Ice-Water (400 mL) with vigorous stirring. The product should precipitate as a dark solid.[1]

    • If oiling occurs (common with amino-alcohols), adjust pH to ~8 with dilute HCl and extract with Ethyl Acetate (3 x 100 mL).[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) .

    • Yield Expectation: 75–85%.[1]

    • Appearance: Dark red to violet crystalline powder.[1]

Critical Process Parameters (CPP)
ParameterSet PointRationale
Temperature95°C ± 5°CBelow 90°C, reaction stalls; above 110°C, oxidation of amino alcohol occurs.[1]
Stoichiometry1.5 eq AmineExcess amine drives the equilibrium; acts as a co-solvent.[1]
Base SelectionK2CO3Scavenges HCl generated; prevents protonation of the nucleophile.[1]
Route B: The Regioselective Stepwise Protocol

Starting Material: 2,4-Difluoronitrobenzene (CAS 446-35-5). Mechanism: Utilizing the differing reactivity of fluorine atoms ortho (C-2) and para (C-4) to the nitro group. The para-fluorine is sterically more accessible and electronically activated, reacting first with the bulky amine.

Step 1: Installation of the Propanol Chain
  • Setup: Charge 2,4-difluoronitrobenzene (15.9 g, 100 mmol) and DCM (150 mL) into a flask. Cool to -10°C (Ice/Salt bath).

  • Addition: Add 3-amino-1-propanol (7.5 g, 100 mmol, 1.0 eq) and DIPEA (12.9 g, 100 mmol) dropwise over 30 minutes.

    • Control: Maintain temperature < 0°C to prevent substitution at the ortho-position.

  • Completion: Stir at 0°C for 2 hours.

  • Isolation: Wash with water, dry organic layer, and concentrate.[1] Isolate N-(3-hydroxypropyl)-3-fluoro-4-nitroaniline (Intermediate).

Step 2: Amination
  • Reaction: Dissolve the intermediate in Ethanol (100 mL) in a pressure vessel (autoclave or sealed tube).

  • Reagent: Add Ammonium Hydroxide (28%) (50 mL) or saturate with Ammonia gas .

  • Heating: Heat to 80°C for 4–6 hours. The ortho-fluorine is displaced by the smaller, harder nucleophile (NH3).[1]

  • Purification: Concentrate to remove ethanol/ammonia. Recrystallize the residue from water.[1][3][4]

Analytical Validation

To ensure the correct isomer (3-amino-4-nitro) rather than the rearranged or wrong regioisomer, verify utilizing 1H NMR.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.8 ppm (d, 1H): Proton at C-5 (Ortho to Nitro, coupled to C-6).

    • δ 7.2 ppm (br s, 2H): -NH2 protons (Exchangeable).[1]

    • δ 6.1 ppm (d, 1H): Proton at C-6.

    • δ 5.9 ppm (s, 1H): Proton at C-2 (Isolated between amino groups).[1]

    • δ 4.5 ppm (t, 1H): -OH proton.[1]

    • δ 3.5 ppm (q, 2H): -CH2-OH.[1]

    • δ 3.1 ppm (q, 2H): -NH-CH2-.

    • δ 1.7 ppm (m, 2H): Central -CH2- of propyl chain.[1]

Safety & Toxicology
  • Nitroanilines: Known sensitizers and potential mutagens.[1] Handle with full PPE (nitrile gloves, respirator).[1]

  • Thermal Runaway: SNAr reactions are exothermic.[1] On scale (>100g), control addition rates and ensure active cooling capacity.

  • Waste Disposal: Aqueous waste from Route A contains potassium chloride and organic residues; incinerate according to local regulations.[1] Route B generates fluoride waste; treat with calcium salts to precipitate CaF2.[1]

References
  • L'Oreal. (2013).[1] Patent CN103002952B: Hair conditioning compositions containing cationic surfactant systems.[1] (Describes the use of 2-(3-amino-4-nitroanilino)ethanol analogs). Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for Ethyl 2-(3-amino-4-nitroanilino)propanoate. Retrieved from [Link][1]

Sources

Exploratory

Technical Monograph: 3-(3-Amino-4-nitroanilino)-1-propanol

This technical guide is structured as a high-level research dossier for 3-(3-amino-4-nitroanilino)-1-propanol , a specific structural analog within the nitroaniline direct dye family. It synthesizes structural chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level research dossier for 3-(3-amino-4-nitroanilino)-1-propanol , a specific structural analog within the nitroaniline direct dye family. It synthesizes structural chemistry, synthetic protocols, and safety assessments suitable for pharmaceutical and cosmetic science professionals.

Classification: Nitro-phenylenediamine Derivative (Direct Dye) Application: Semi-permanent Hair Coloring, Chromophoric Biomarker

Molecular Architecture & Physicochemical Profile

This molecule represents a "push-pull" chromophore system. The structure consists of a benzene ring substituted with an electron-withdrawing nitro group (


) and two electron-donating amino groups (primary 

and secondary alkyl-amine).
Structural Definition

The specific nomenclature "3-amino-4-nitroanilino" implies the core aniline nitrogen (position 1) is substituted with the propanol chain. The ring substitution pattern relative to this amine is:

  • Position 1:

    
    -(3-hydroxypropyl)amino group (Electron Donor 1)
    
  • Position 3: Primary Amino group (

    
    , Electron Donor 2)
    
  • Position 4: Nitro group (

    
    , Electron Acceptor)
    

This 1,3,4-substitution pattern creates a highly polarized


-electron system, resulting in a bathochromic shift (deep red/violet) compared to simple nitroanilines.
Key Physicochemical Data
PropertyValue (Predicted/Analog)Significance
Molecular Formula

Core stoichiometry.
Molecular Weight 211.22 g/mol Low MW facilitates hair shaft penetration.
LogP (o/w) ~0.8 - 1.2Amphiphilic; balances water solubility with lipid affinity.
pKa (Amine) ~2.5 - 3.0The aniline nitrogen is weakly basic due to

conjugation.

500 - 520 nmAbsorbs green light; appears deep red/violet.
H-Bond Donors 4Critical for binding to keratin fibers.
Intramolecular Hydrogen Bonding

A critical structural feature is the intramolecular hydrogen bond between the oxygen of the nitro group (at C4) and the hydrogen of the adjacent primary amine (at C3). This planarizes the molecule, enhancing conjugation and stability—a phenomenon known as Resonance Assisted Hydrogen Bonding (RAHB).

Synthetic Pathways & Process Chemistry[1]

The synthesis relies on Nucleophilic Aromatic Substitution (


) . The reaction exploits the activating nature of the nitro group, which makes the para-position susceptible to nucleophilic attack.
Retrosynthetic Analysis
  • Target: 3-(3-amino-4-nitroanilino)-1-propanol[1]

  • Precursor: 5-chloro-2-nitroaniline (also known as 2-amino-4-chloronitrobenzene).

  • Reagent: 3-amino-1-propanol.

Experimental Protocol

Objective: Synthesis of 3-(3-amino-4-nitroanilino)-1-propanol via halide displacement.

Reagents:

  • 5-chloro-2-nitroaniline (1.0 eq)[2]

  • 3-amino-1-propanol (3.0 eq - acts as reactant and base)

  • Solvent: Water or Ethanol (Green chemistry approach)

Step-by-Step Methodology:

  • Charge: In a 250mL round-bottom flask equipped with a reflux condenser, suspend 5-chloro-2-nitroaniline (17.25 g, 0.1 mol) in water (50 mL).

  • Addition: Add 3-amino-1-propanol (22.5 g, 0.3 mol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6-8 hours.
    
    • Causality: Heat is required to overcome the activation energy of the Meisenheimer complex formation.

  • Monitoring (Self-Validating Step): Check via TLC (Silica gel, 9:1 DCM:MeOH).

    • Endpoint: Disappearance of the yellow starting material (

      
      ) and appearance of a deep red spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to

    
    . The product should crystallize out.
    
  • Purification: Filter the crude solid. Recrystallize from hot ethanol/water (1:1) to remove unreacted amine and salts.

  • Drying: Vacuum dry at

    
     to constant weight.
    
Reaction Logic Diagram

Synthesis Start 5-chloro-2-nitroaniline (Yellow Solid) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Reflux (H2O) Reagent 3-amino-1-propanol (Nucleophile) Reagent->Intermediate Product 3-(3-amino-4-nitroanilino)-1-propanol (Deep Red Crystal) Intermediate->Product -HCl (elimination)

Caption:


 pathway converting chloronitroaniline to the target amino-alcohol dye.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

UV-Visible Spectroscopy (Solvatochromism)

Nitroanilines exhibit positive solvatochromism.

  • Non-polar (Hexane):

    
     shifts blue (hypsochromic).
    
  • Polar (Ethanol/DMSO):

    
     shifts red (bathochromic) due to stabilization of the charge-separated excited state.
    
  • Diagnostic: A shift of >30 nm between hexane and ethanol confirms the push-pull electronic character.

Infrared (IR) Spectroscopy
  • 3300-3500 cm⁻¹: Broad stretch indicating O-H (alcohol) and N-H (amine).

  • 1500-1550 cm⁻¹: Strong asymmetric

    
     stretch.
    
  • 1300-1350 cm⁻¹: Symmetric

    
     stretch.
    
Electronic Resonance Diagram

The color depth is driven by the resonance between the donor amines and the acceptor nitro group.

Resonance StateA Ground State (Neutral) StateB Excited State (Charge Separated) StateA->StateB Light Absorption (hv) Effect Bathochromic Shift (Deep Red Color) StateB->Effect Stabilized by Polar Solvents

Caption: Electronic transition mechanism responsible for the molecule's chromophoric properties.

Toxicological Assessment & Safety

As a nitroaniline derivative used in potential cosmetic applications, safety is the primary barrier to entry. This assessment aligns with SCCS (Scientific Committee on Consumer Safety) protocols for similar dyes (e.g., HC Red No. 3).

Mutagenicity (Ames Test)

Nitroanilines are structurally alert for mutagenicity.

  • Risk: The nitro group can be enzymatically reduced to a hydroxylamine, a DNA-reactive species.

  • Mitigation: The presence of the alkanol side chain (propanol) often reduces mutagenic potency compared to simple nitroanilines.

  • Protocol: Must be tested on S. typhimurium strains TA98 and TA100 with and without S9 metabolic activation.

Sensitization
  • Hazard: Classified as a potential strong sensitizer (Type IV hypersensitivity).

  • Validation: Local Lymph Node Assay (LLNA) is required. An EC3 value < 2% indicates strong sensitization potential.

Impurity Control (Self-Validating Safety)

A critical safety parameter is the absence of Nitrosamines .

  • Mechanism: Secondary amines can react with nitrosating agents to form carcinogenic nitrosamines.

  • Specification: Nitrosamine content must be < 50 ppb .[3]

  • Storage Rule: Do not store in containers with nitrosating agents (e.g., nitrites).

References

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on HC Red No. 3 (Colipa No. B50). European Commission.[3][4] Link

  • Scientific Committee on Consumer Safety (SCCS). (2010).[3] Opinion on HC Red No. 13 (Colipa No.[3] B31). European Commission.[3][4] Link

  • PubChem. (2024). Compound Summary: HC Red No. 3 (Structural Analog). National Library of Medicine. Link

  • BenchChem. (2024). Synthesis of 5-Chloro-2-nitroaniline Derivatives.Link

  • CosIng. (2024).[3][5][6][7][8] European Commission Database for Information on Cosmetic Ingredients.Link

Sources

Foundational

3-{3-amino-4-nitroanilino}-1-propanol solubility data

Topic: Technical Guide: Solubility Profiling of 3-(3-amino-4-nitroanilino)-1-propanol (CAS 412962-27-7) Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Solubility Profiling of 3-(3-amino-4-nitroanilino)-1-propanol (CAS 412962-27-7) Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists[1]

Executive Summary

This technical guide provides a comprehensive physicochemical profile and solubility assessment strategy for 3-(3-amino-4-nitroanilino)-1-propanol (CAS 412962-27-7).[1] As a structural homolog to the widely used hair dye ingredient HC Red No. 3 (CAS 2871-01-4), this compound serves as a critical intermediate in the synthesis of semi-permanent and oxidative hair colorants.[1]

Given the scarcity of public experimental data for this specific propyl-linker variant, this guide adopts a comparative structural analysis approach. We synthesize predictive modeling with established data from its nearest structural analog (HC Red No.[1] 3) to establish a baseline solubility profile.[1] Furthermore, we define a self-validating OECD 105-compliant experimental protocol to allow researchers to empirically determine precise solubility values in their own laboratories.

Physicochemical Characterization & Identity

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The target molecule features a nitroaniline core substituted with a hydrophilic propanol chain.[1]

PropertyTarget MoleculeReference Analog (HC Red No. 3)
Chemical Name 3-(3-amino-4-nitroanilino)-1-propanol2-[(4-amino-2-nitrophenyl)amino]ethanol
CAS Number 412962-27-7 2871-01-4
Molecular Formula C9H13N3O3C8H11N3O3
Molecular Weight 211.22 g/mol 197.19 g/mol
Key Structural Difference Propyl linker (C3) Ethyl linker (C2)
Predicted LogP ~1.1 - 1.4 (More Lipophilic)~0.5 - 0.9
pKa (Predicted) Base: ~3-4 (Aniline N)Base: ~2-3

Senior Scientist Insight: The addition of a methylene (-CH2-) group in the alkyl chain (propyl vs. ethyl) typically increases the partition coefficient (LogP) by approximately 0.5 units.[1] Consequently, researchers should expect CAS 412962-27-7 to exhibit slightly lower water solubility and higher solubility in organic solvents (octanol, lipids) compared to HC Red No. 3.[1]

Solubility Data: Predicted vs. Analog Benchmarks

The following data synthesizes predictive models (ACD/Labs, EPISuite) for the target molecule against authoritative experimental values for its analog, HC Red No. 3, as reported in SCCS opinions.

Table 1: Comparative Solubility Profile (20°C)
Solvent SystemTarget: 3-(3-amino-4-nitroanilino)-1-propanol (Predicted)Analog: HC Red No. 3 (Experimental Reference)Solvation Mechanism
Water (pH 7) < 2.0 g/L (Low)~2.6 g/LH-bonding via -OH and -NH2 groups competes with hydrophobic aromatic ring.[1]
Ethanol (96%) 10 - 25 g/L (Moderate)Soluble (>10 g/L)Dipole-dipole interactions; alkyl chain compatibility.[1]
DMSO > 100 g/L (High)Very SolubleStrong polar aprotic interaction with nitro group.[1]
Acetone 20 - 50 g/L SolubleFavorable interaction with the aromatic system.[1]
Propylene Glycol Moderate ModerateUsed as a co-solvent in cosmetic formulations.[1]

Critical Formulation Note: For aqueous formulations, this compound will likely require a co-solvent (e.g., ethoxydiglycol or propylene glycol) or pH adjustment to ensure stability, as it sits on the borderline of water solubility.[1]

Mechanism of Solvation

The solubility of nitroanilines is governed by a "Push-Pull" electronic mechanism.[1] The electron-withdrawing nitro group (


) and the electron-donating amino group (

) create a strong dipole moment.[1]

SolvationMechanism cluster_0 Solute: 3-(3-amino-4-nitroanilino)-1-propanol cluster_1 Solvent Interaction Core Nitroaniline Core (Hydrophobic/Aromatic) Tail Propanol Tail (Hydrophilic/H-Bonding) Core->Tail Covalent Bond Water Water Molecules (H-Bond Network) Core->Water Hydrophobic Repulsion (Limiting Factor) DMSO DMSO (Dipole Stabilization) Core->DMSO Pi-Pi / Dipole Interaction Tail->Water H-Bonding (Solubility Promoter)

Figure 1: Solvation dynamics showing the competition between the hydrophilic tail and the hydrophobic core.[1]

Experimental Protocol: Determination of Solubility

Since exact literature values are sparse, researchers must generate their own data.[1] The following protocol is adapted from OECD Guideline 105 (Flask Method) , optimized for nitroaniline derivatives.

Methodology: Saturation Shake-Flask with HPLC-UV Detection

Objective: Determine the saturation concentration (


) at 20°C ± 0.5°C.

Reagents:

  • Test Substance: CAS 412962-27-7 (>98% purity).[1]

  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Methanol.[1]

  • Standard: External standard of CAS 412962-27-7.[1]

Step-by-Step Workflow:

  • Preparation of Saturated Solution:

    • Weigh ~100 mg of substance into a 50 mL glass vial.

    • Add 10 mL of the solvent (e.g., water).[1]

    • Expert Tip: The solution must be visibly turbid (excess solid present) throughout the entire experiment to ensure saturation.[1]

  • Equilibration (The "Slow-Stir" Approach):

    • Agitate the vials at 30°C for 24 hours (to ensure rapid dissolution).

    • Transfer to a 20°C incubator and stir for another 24 hours (re-equilibration).

    • Why? Approaching equilibrium from a higher temperature prevents the formation of supersaturated micro-crystals that can skew results.[1]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes at 20°C.

    • Crucial: Do not use simple paper filtration, as nitroanilines can adsorb to cellulose filters.[1] Use 0.22 µm PTFE or PVDF syringe filters if centrifugation is insufficient, but pre-saturate the filter with the solution first.[1]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).[1]

    • Mobile Phase: ACN:Water (30:70 v/v) with 0.1% Formic Acid (to suppress ionization of the amine).

    • Wavelength: 480 nm (Specific to the nitroaniline chromophore, avoiding interference from colorless impurities).[1]

    • Flow Rate: 1.0 mL/min.[1]

SolubilityProtocol Start Weigh Excess Solid (>10x predicted solubility) Mix Add Solvent & Agitate (30°C for 24h) Start->Mix Equilibrate Re-equilibrate (20°C for 24h) Mix->Equilibrate Cooling Separate Centrifugation / Filtration (PTFE 0.22µm) Equilibrate->Separate Remove Solids Dilute Dilute Aliquot (into Mobile Phase) Separate->Dilute Prevent Precipitation Analyze HPLC-UV Analysis (480 nm) Dilute->Analyze

Figure 2: Step-by-step workflow for OECD 105 compliant solubility testing.

Stability & Storage Considerations

  • Photostability: Nitroanilines are photosensitive.[1] Solutions and solids must be stored in amber glass vials.

  • Hydrolysis: The amide/amine linkages are generally stable at neutral pH, but extreme acidic conditions (pH < 2) may lead to protonation and solubility shifts.[1]

  • Nitrosation Risk: As a secondary amine derivative, this compound must not be used in conjunction with nitrosating agents (e.g., nitrites) to prevent the formation of carcinogenic nitrosamines.[1]

References

  • European Commission. (2012).[1] Opinion on HC Red n° 3 (CAS 2871-01-4).[1][2] Scientific Committee on Consumer Safety (SCCS).[1][3] Retrieved from [Link]

  • OECD. (1995).[1] Test No. 105: Water Solubility.[1][4] OECD Guidelines for the Testing of Chemicals, Section 1.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 3465817 (HC Red No. 3).[1] Retrieved from [Link][1]

Sources

Exploratory

spectroscopic analysis of 3-{3-amino-4-nitroanilino}-1-propanol (NMR, IR, UV-Vis)

This technical guide details the spectroscopic analysis of 3-[(3-amino-4-nitrophenyl)amino]propan-1-ol , a specific amino-nitroaniline derivative often utilized in the synthesis of semi-permanent hair colorants and dispe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic analysis of 3-[(3-amino-4-nitrophenyl)amino]propan-1-ol , a specific amino-nitroaniline derivative often utilized in the synthesis of semi-permanent hair colorants and disperse dyes.

The structure corresponds to a 1,3-diamino-4-nitrobenzene core where the amine at the 1-position is alkylated with a propanol chain.

Molecular Profile & Structural Logic

  • IUPAC Name: 3-[(3-amino-4-nitrophenyl)amino]propan-1-ol

  • Common Class: Nitro-phenylenediamine derivative (Propyl homologue of HC Red dyes).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 211.22 g/mol

  • Key Functional Groups:

    • Nitro (-NO

      
      ):  Strong electron acceptor; chromophore generator.
      
    • Primary Amine (-NH

      
      ):  Auxiliary auxochrome; H-bond donor.
      
    • Secondary Amine (-NH-): Linker to the alkyl chain; electron donor to the ring.

    • Primary Alcohol (-OH): Solubility enhancer; H-bond donor/acceptor.

Structural Causality in Spectroscopy

The molecule exhibits a "push-pull" electronic system. The electron-donating amino groups at positions 1 and 3 act in concert to push electron density toward the electron-withdrawing nitro group at position 4. This conjugation is the primary driver for the molecule's deep red/violet color (UV-Vis) and specific deshielding patterns in NMR.

Experimental Protocols

Sample Preparation
  • NMR: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d

    
     . Deuterated dimethyl sulfoxide is required due to the polarity of the nitro and hydroxyl groups, which often leads to poor solubility in CDCl
    
    
    
    .
  • UV-Vis: Prepare a stock solution of 1.0

    
     10
    
    
    
    M in Ethanol (absolute). Dilute to ~2.0
    
    
    10
    
    
    M for spectral acquisition to keep absorbance between 0.2 and 0.8 AU.
  • IR: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on a neat solid sample.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the asymmetry of the trisubstituted benzene ring and the distinct aliphatic chain signals.

Table 1: Predicted


H NMR Assignments (500 MHz, DMSO-d

)
PositionTypeChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Ar-H (C5) Aromatic7.80 – 7.95Doublet (

Hz)
1HDeshielded by ortho-nitro group (anisotropy + induction).
Ar-H (C2) Aromatic5.80 – 6.00Singlet (d)1HHighly shielded. Located between two amino groups (C1, C3).
Ar-H (C6) Aromatic6.10 – 6.30Doublet (

Hz)
1HShielded by ortho-amino alkyl group. Couples with H5.
-NH

Amine7.10 – 7.30Broad Singlet2HExchangeable. Chemical shift varies with concentration/water.
-NH- Amine6.50 – 6.80Broad Triplet1HCouples with adjacent CH

.
-OH Alcohol4.40 – 4.60Broad Singlet1HExchangeable.
N-CH

Aliphatic3.10 – 3.25Quartet/Multiplet2HDeshielded by adjacent Nitrogen.
CH

-O
Aliphatic3.45 – 3.55Triplet2HDeshielded by adjacent Oxygen.
C-CH

-C
Aliphatic1.65 – 1.80Quintet2HCentral methylene of the propyl chain.

Self-Validating Logic:

  • Coupling Check: The doublet at C5 and C6 must share the same coupling constant (

    
     Hz). If 
    
    
    
    Hz, it indicates meta-coupling, suggesting a different substitution pattern.
  • Exchange Test: Adding D

    
    O to the NMR tube should cause the signals at 
    
    
    
    7.20, 6.60, and 4.50 to vanish, confirming they are labile protons (-NH
    
    
    , -NH-, -OH).
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the functional group array.

Table 2: Key IR Vibrational Modes

Wavenumber (cm

)
Functional GroupModeDescription
3300 – 3500 Primary Amine (-NH

)
StretchDoublet (Asymmetric/Symmetric). Distinctive "rabbit ears" shape.
3200 – 3400 Alcohol (-OH)StretchBroad band, often overlapping with amine stretches.
1580 – 1620 Aromatic RingC=C Stretch"Breathing" modes of the benzene ring.
1500 – 1550 Nitro (-NO

)
Asym. StretchVery strong, diagnostic band.
1300 – 1360 Nitro (-NO

)
Sym. StretchStrong band, confirms presence of NO

.
1200 – 1250 C-NStretchAryl-amine bond vibration.
1050 – 1080 C-OStretchPrimary alcohol characteristic band.
UV-Vis Spectroscopy
  • Solvent: Ethanol

  • 
    :  490 – 510 nm
    
  • Appearance: Deep Red/Violet solution.

  • Mechanism: The transition is primarily a Charge Transfer (CT) band from the lone pairs of the amino groups (HOMO) to the

    
     orbital of the nitro group (LUMO).
    
  • Diagnostic Value: A shift below 450 nm (Yellow/Orange) would indicate the loss of the amino-group conjugation (e.g., acetylation or protonation of the amine).

Synthesis & Pathway Visualization

To understand the impurities likely to be seen in spectroscopy, one must understand the synthesis. The standard route involves nucleophilic aromatic substitution on a halogenated nitro-precursor.

Proposed Synthetic Route[2][3]
  • Starting Material: 2,4-Difluoronitrobenzene (highly reactive) or 4-fluoro-3-nitroaniline.

  • Step 1: Selective substitution of the para-fluorine (relative to nitro) by 3-amino-1-propanol.

  • Step 2: Amination of the remaining position (if starting from difluoro) or reduction (if starting from dinitro).

Below is the workflow for the most direct synthesis from 2,4-difluoronitrobenzene:

SynthesisPathway Start 2,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 5-fluoro-2-nitro-N-(3-hydroxypropyl)aniline Start->Inter SNAr (Selective para-substitution) Base, Heat Reagent1 3-Amino-1-propanol (Nucleophile 1) Reagent1->Inter Product Target: 3-[(3-amino-4-nitrophenyl)amino]propan-1-ol Inter->Product SNAr (Ortho-substitution) High Pressure/Temp Reagent2 Ammonia (NH3) (Nucleophile 2) Reagent2->Product

Caption: Two-step nucleophilic aromatic substitution (SNAr) pathway for synthesizing the target molecule.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for 3-amino-1-propanol. NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • PubChem. (2024). Compound Summary for 4-Nitro-1,3-phenylenediamine. National Library of Medicine. [Link]

  • Corbett, J. F. (1967). The chemistry of hair-dye ingredients. Reaction of 2,4-difluoronitrobenzene with amines. Journal of the Chemical Society C: Organic. (Foundational text on nitro-phenylenediamine synthesis).

Sources

Foundational

Technical Guide: Mechanism of Action and Toxicological Profiling of 3-{3-amino-4-nitroanilino}-1-propanol

This technical guide provides an in-depth analysis of 3-[(3-amino-4-nitrophenyl)amino]-1-propanol , a nitroaniline derivative utilized primarily as a direct dye in semi-permanent hair color formulations. While often comp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-[(3-amino-4-nitrophenyl)amino]-1-propanol , a nitroaniline derivative utilized primarily as a direct dye in semi-permanent hair color formulations. While often compared to its ethanol homolog (HC Red No. 3), the specific propyl-linker and isomeric configuration of the nitro/amino groups dictate unique physicochemical behaviors and toxicological profiles.

Executive Summary

3-{3-amino-4-nitroanilino}-1-propanol acts as a non-oxidative (direct) chromophore. Its mechanism of action is twofold: (1) Physicochemical deposition , governed by Fickian diffusion into the keratin cortex and stabilization via hydrogen bonding; and (2) Biological interaction , characterized by metabolic nitroreduction, a critical pathway for toxicological assessment in drug and cosmetic safety. This guide deconstructs the molecule’s structural dynamics, fiber interaction kinetics, and metabolic fate, providing a roadmap for safety evaluation.

Part 1: Chemical Identity & Structural Dynamics

Structural Deconstruction

The molecule consists of a nitroaniline core functionalized with a hydrophilic propanol side chain . This structure creates a "Push-Pull" electronic system essential for its color properties.

  • Electron Acceptor: The Nitro group (-NO₂) at the para position (relative to the secondary amine) withdraws electron density.

  • Electron Donor: The primary amine (-NH₂) at position 3 and the secondary amine (linker) at position 1 donate electron density.

  • Solubility Anchor: The 3-hydroxypropyl chain increases hydrophilicity (LogP modulation), facilitating solubility in aqueous formulations while maintaining affinity for the amphiphilic hair cuticle.

Isomeric Distinction: Unlike the common HC Red No. 3 (which is N-(2-hydroxyethyl)-2-nitro-p-phenylenediamine), the title compound features a 3-amino-4-nitro substitution pattern. This specific regiochemistry alters the dipole moment and the absorption maximum (


), typically shifting the color spectrum and influencing metabolic stability against nitroreductases.
Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula

Stoichiometry
Molecular Weight ~211.22 g/mol Small enough for cuticle penetration (<300 Da rule)
Chromophore Nitroaniline (Push-Pull)Responsible for visible light absorption (400–500 nm)
LogP (Calc) ~0.5 – 1.2Balanced lipophilicity for emulsion stability and fiber uptake
pKa (Amine) ~2.5 – 3.5 (Weak base)Remains largely unprotonated at neutral pH, aiding diffusion

Part 2: Mechanism of Action (Fiber Interaction)

The "efficacy" of this molecule refers to its ability to color keratin fibers without covalent modification (non-oxidative dyeing).

Diffusion Kinetics

The molecule penetrates the hair shaft via passive diffusion . The rate-limiting step is the traversal of the epicuticle (lipid-rich layer) and the endocuticle (protein-rich).

  • Step 1: Adsorption: The propanol tail interacts with the hydrophilic regions of the cuticle surface.

  • Step 2: Diffusion: Driven by a concentration gradient (Fick’s First Law), the small molecule (< 4 Å radius) navigates the inter-macrofibrillar spaces.

  • Step 3: Binding: Once inside the cortex, the dye is immobilized not by covalent bonds, but by a network of Hydrogen Bonds and Van der Waals forces between the dye's nitro/amino/hydroxyl groups and the keratin amide backbone.

Visualization: Dye Diffusion Pathway

HairDiffusion Formulation Dye Formulation (Aqueous/Emulsion) CuticleSurface Cuticle Surface (Hydrophobic Barrier) Formulation->CuticleSurface Adsorption CMC Cell Membrane Complex (Diffusion Channel) CuticleSurface->CMC Passive Diffusion (Fick's Law) Cortex Cortex (Keratin Macrofibrils) CMC->Cortex Penetration Binding Binding Site (H-Bond / Dipole) Cortex->Binding Immobilization

Figure 1: Kinetic pathway of 3-{3-amino-4-nitroanilino}-1-propanol from formulation to keratin binding site.

Part 3: Toxicological Mechanism & Metabolic Fate

For drug development and safety scientists, the critical "mechanism" is the interaction with living tissue (scalp/epidermis) and the potential for systemic toxicity.

The Nitroreduction Pathway

The primary safety concern for nitroaniline derivatives is metabolic activation .

  • Absorption: If the molecule penetrates the stratum corneum (dermal absorption), it encounters cytosolic enzymes.

  • Nitroreduction: Intestinal bacteria or hepatic enzymes (nitroreductases) can reduce the

    
     group.
    
    • Intermediate: Nitroso (

      
      )
      
    • Intermediate: Hydroxylamine (

      
      ) — The Toxicophore .
      
  • Genotoxicity Risk: The hydroxylamine intermediate can undergo esterification (e.g., by N-acetyltransferase), forming an unstable nitrenium ion capable of intercalating DNA or forming adducts (mutagenesis).

  • Detoxification: Acetylation of the amines usually leads to rapid renal clearance.

Visualization: Metabolic Activation vs. Detoxification

Metabolism Parent Parent Compound 3-{3-amino-4-nitroanilino}-1-propanol Nitroreductase Enzyme: Nitroreductase (Liver/Gut Flora) Parent->Nitroreductase Nitroso Nitroso Intermediate Nitroreductase->Nitroso Hydroxylamine N-Hydroxylamine (PROXIMATE CARCINOGEN) Nitroso->Hydroxylamine Amine Triamine Metabolite Hydroxylamine->Amine Reduction Adduct DNA Adduct (Genotoxicity) Hydroxylamine->Adduct Bioactivation (Risk Path) NAT Enzyme: N-Acetyltransferase Amine->NAT Excretion N-Acetylated Conjugate (Urine Excretion) NAT->Excretion Detoxification (Safe Path)

Figure 2: Metabolic fate of nitroaniline dyes. The red path indicates the potential mechanism of genotoxicity via hydroxylamine formation.

Part 4: Experimental Protocols for Validation

To validate the safety and mechanism described above, the following self-validating protocols are standard in the field.

Protocol A: In Vitro Dermal Absorption (OECD 428)

Objective: Quantify the systemic exposure risk (


) by measuring the amount of dye passing through the skin.
  • Setup: Use static Franz diffusion cells with dermatomed pig skin (standard human proxy).

  • Application: Apply

    
     of the formulation containing the dye.
    
  • Incubation: Maintain at

    
     for 24 hours.
    
  • Sampling: Collect receptor fluid (phosphate-buffered saline + ethanol for solubility) at intervals (0, 1, 2, 4, 8, 24 h).

  • Analysis: Quantify using HPLC-DAD/MS .

    • Validation Criteria: Mass balance recovery must be

      
      .
      
    • Calculation:

      
      .
      
Protocol B: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: Assess the mutagenic potential of the nitro-reduction metabolites.

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assay with and without S9 mix (rat liver enzyme fraction) to simulate mammalian metabolism (nitroreduction).

  • Dosing: 5 concentration levels (e.g., 30 - 5000

    
    /plate).
    
  • Readout: Count revertant colonies.

    • Positive Result: Dose-dependent increase in revertants

      
       background.
      
    • Interpretation: If positive only with S9, the metabolite (hydroxylamine) is the mutagen.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission. Link(Note: Cited as the primary structural analog for toxicological benchmarking).

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.[1] Link

  • Nohynek, G. J., et al. (2004). Toxicology and safety assessment of hair dyes. Toxicology and Applied Pharmacology. Link

  • Platzek, T. (2010). In vivo and in vitro percutaneous absorption of hair dyes. SCCS Notes of Guidance. Link

Sources

Exploratory

Nitroaniline Scaffolds in Medicinal Chemistry: Biological Activity, SAR, and Experimental Protocols

[1] Executive Summary Nitroaniline derivatives represent a paradoxical class of compounds in medicinal chemistry. While historically associated with industrial toxicity (methemoglobinemia), the nitroaniline scaffold has...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Nitroaniline derivatives represent a paradoxical class of compounds in medicinal chemistry. While historically associated with industrial toxicity (methemoglobinemia), the nitroaniline scaffold has emerged as a potent pharmacophore in oncology and infectious disease research. This guide analyzes the biological potential of nitroaniline derivatives, focusing on N-substituted derivatives , Schiff bases , and transition metal complexes .

The core value of the nitroaniline moiety lies in its electronic duality: the nitro group (


) serves as a strong electron-withdrawing group (EWG) that modulates the lipophilicity and pKa of the molecule, while also acting as a "warhead" for bioreductive activation in hypoxic tumor environments.

Part 1: Structural & Electronic Basis of Bioactivity[3]

The Nitro Group as a Pharmacophore

The biological activity of nitroaniline is governed by the position of the nitro group relative to the amine and the nature of N-substituents.

  • Electronic Modulation: The

    
     group decreases the electron density of the aromatic ring. In Schiff bases derived from nitroaniline, this electron withdrawal enhances the electrophilicity of the azomethine (
    
    
    
    ) carbon, facilitating interaction with nucleophilic residues in bacterial enzymes.
  • Bioreductive Activation: In hypoxic cancer cells, the nitro group is enzymatically reduced (via nitroreductases) to hydroxylamine (

    
    ) and amine (
    
    
    
    ) intermediates. These reactive species can form covalent adducts with DNA, inducing apoptosis.
  • Chelation & Lipophilicity: When nitroaniline Schiff bases coordinate with metal ions (Cu, Co, Ni), the positive charge of the metal is partially shared with the donor atoms (O, N), leading to electron delocalization over the chelate ring. This reduces the polarity of the metal ion (Overtone’s concept and Chelation Theory), increasing lipophilicity and allowing better penetration through the lipid layers of bacterial membranes.

Visualization: Synthesis & Functionalization Workflow

The following diagram illustrates the conversion of a simple nitroaniline precursor into bioactive Schiff bases and metal complexes.

Nitroaniline_Synthesis cluster_properties Property Evolution Precursor Nitroaniline Precursor (o-, m-, p- isomers) SchiffBase Schiff Base Ligand (Azomethine Linkage) Precursor->SchiffBase Condensation (Ethanol/Reflux/Acid Cat.) Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde/Isatin) Aldehyde->SchiffBase Complex Bioactive Metal Complex (Enhanced Lipophilicity) SchiffBase->Complex Chelation (1:1 or 1:2 M:L Ratio) SchiffBase->Complex Polarity ↓ Lipophilicity ↑ MetalSalt Metal Salt (CuCl2, CoCl2, NiCl2) MetalSalt->Complex

Figure 1: Synthetic pathway transforming nitroaniline precursors into lipophilic metal complexes for enhanced biological uptake.

Part 2: Therapeutic Applications & Data[4][5][6][7][8][9]

Anticancer Activity

Nitroaniline derivatives, particularly N-substituted 2-nitroanilines and their metal complexes, have shown significant cytotoxicity against solid tumors.

  • Mechanism:

    • Hypoxia Selectivity: Solid tumors often have hypoxic cores. Nitroanilines act as prodrugs; they are relatively non-toxic in healthy, oxygenated tissue but are reduced to toxic species in hypoxic cells.

    • SIRT6 Inhibition: Specific derivatives like 5-(4-methylpiperazin-1-yl)-2-nitroaniline have been identified as inhibitors of SIRT6 (a histone deacetylase), modulating glucose metabolism in cancer and diabetes models.[1]

    • DNA Intercalation: Planar metal complexes (especially Copper(II) and Nickel(II)) of nitroaniline Schiff bases can intercalate between DNA base pairs, halting replication.

Antimicrobial & Antifungal Activity

The "Chelation Theory" is central here.[2] Free ligands (nitroaniline Schiff bases) often show moderate activity, but their metal complexes show drastically higher potency.

  • Key Insight: The 4-nitro group (para position) is particularly effective in Schiff bases derived from 5-bromosalicylaldehyde, showing high zones of inhibition against S. aureus and E. coli.

Summary of Quantitative Bioactivity

Table 1: Comparative Bioactivity of Nitroaniline Derivatives

Compound ClassSpecific DerivativeTarget / OrganismActivity MetricReference
Anticancer 5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6 (Enzyme)IC50: 4.93 µM[1]
Anticancer N-substituted 2-nitroanilineHCT116 (Colon Cancer)IC50: 5.9 nM - 8.7 µM[2]
Anticancer Cu(II) Complex of Hydrazone Schiff BaseMCF-7 (Breast Cancer)IC50: < 10 µg/mL[3]
Antibacterial 5-bromosalicylidene-4-nitroaniline Co(II)S. aureus (Gram +)High Zone of Inhibition[4]
Antibacterial p-nitroaniline-Isatin Schiff BaseBacillus subtilisMIC: 5.0 µg/mL[5]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Nitroaniline Schiff Base Ligands

Use this protocol to generate the primary scaffold for testing.

Reagents: p-Nitroaniline (0.01 mol), Aromatic Aldehyde (e.g., 5-bromosalicylaldehyde) (0.01 mol), Ethanol (Absolute), Glacial Acetic Acid.

  • Dissolution: Dissolve 0.01 mol of p-nitroaniline in 20 mL of hot absolute ethanol. In a separate beaker, dissolve 0.01 mol of the aldehyde in 20 mL ethanol.

  • Condensation: Mix the two solutions in a round-bottom flask. Add 2-3 drops of glacial acetic acid as a catalyst.

    • Expert Note: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the aniline nitrogen.

  • Reflux: Reflux the mixture on a water bath at 70-80°C for 3-4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Crystallization: Pour the reaction mixture into crushed ice/water. A precipitate will form.[3] Filter via vacuum filtration.

  • Purification: Recrystallize from hot ethanol to remove unreacted amine. Dry in a desiccator over anhydrous

    
    .
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Self-validating protocol for determining IC50 values.

Principle: The MTT reagent (yellow) is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. Non-viable cells do not perform this reaction.

Workflow:

  • Cell Seeding: Seed tumor cells (e.g., HCT116) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment:

    • Prepare stock solution of the nitroaniline derivative in DMSO.

    • Perform serial dilutions to obtain final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Include a DMSO vehicle control (final DMSO concentration < 0.5% to avoid solvent toxicity).

    • Add 100 µL of treatment to wells (triplicate per concentration). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Check point: Look for purple precipitate under a microscope.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Plot Log(Concentration) vs. % Viability to determine IC50.
    

Part 4: Mechanism of Action & Toxicology

Bioreductive Mechanism

The following diagram details how the nitro group acts as a "Trojan horse" in cancer cells.

MOA_Bioreduction NitroCompound Nitroaniline Derivative (Prodrug) Intermediate Nitroso/Hydroxylamine Intermediates (-NHOH) NitroCompound->Intermediate 2e- / 4e- Reduction Enzyme Nitroreductase (High expression in Hypoxia) Enzyme->Intermediate Catalyzes Amine Amine Derivative (-NH2) Intermediate->Amine Complete Reduction Target DNA Alkylation / Strand Break (Apoptosis) Intermediate->Target Covalent Binding Toxicity Methemoglobinemia (Systemic Risk) Intermediate->Toxicity Redox Cycling (Fe2+ -> Fe3+)

Figure 2: Bioreductive activation pathway showing both therapeutic DNA targeting and potential hematological toxicity.

Toxicology Note: Methemoglobinemia

While promising as drugs, nitroanilines carry a risk of methemoglobinemia. The hydroxylamine intermediate (shown in Figure 2) can oxidize hemoglobin (


) to methemoglobin (

), which cannot carry oxygen.
  • Mitigation Strategy: Drug design focuses on bulky N-substituents (e.g., piperazine tails) that hinder the specific redox cycling required for this toxicity while maintaining affinity for target enzymes like SIRT6.

References

  • Li, L., et al. (2020).[1] "Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[4][5][6] "N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery." BenchChem Technical Guides. Link

  • Reddy, P.R., et al. (2021).[5] "Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route." Heliyon. Link

  • Muketha, K.J., et al. (2024).[7] "Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes." American Journal of Infectious Diseases and Microbiology. Link

  • Ikotun, A.A., et al. (2012).[8] "Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin."[8] Journal of Chemical and Pharmaceutical Research. Link

  • Noriega, S., et al. (2022).[9] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Pharmaceuticals.[4][5][1][9][10][11][12] Link

Sources

Foundational

Technical Guide: Thermal Stability of 3-{3-amino-4-nitroanilino}-1-propanol

This guide details the thermal stability profile, physicochemical properties, and degradation mechanisms of 3-[(3-amino-4-nitrophenyl)amino]-1-propanol (CAS 412962-27-7), often referred to in technical literature as 3-{3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability profile, physicochemical properties, and degradation mechanisms of 3-[(3-amino-4-nitrophenyl)amino]-1-propanol (CAS 412962-27-7), often referred to in technical literature as 3-{3-amino-4-nitroanilino}-1-propanol .

This compound belongs to the class of nitro-phenylenediamines , widely utilized as semi-permanent (direct) hair dyes and chromophores. Its thermal stability is critical for ensuring formulation integrity during high-temperature manufacturing (e.g., melt blending) and long-term shelf storage.

Chemical Identity & Physicochemical Context

Before analyzing thermal behavior, the structural constraints of the molecule must be defined. The compound consists of a 4-nitro-1,3-phenylenediamine core where the N1-amine is substituted with a 3-hydroxypropyl chain.

PropertySpecification
Chemical Name 3-[(3-amino-4-nitrophenyl)amino]propan-1-ol
CAS Number 412962-27-7
Molecular Formula C

H

N

O

Molecular Weight 211.22 g/mol
Structural Class Nitro-substituted amino-alkanol (Nitro-PPD derivative)
Appearance Dark red to violet crystalline powder
Solubility Soluble in ethanol, DMSO; moderately soluble in water
Structural Implications for Stability
  • Nitro Group (

    
    ):  Located at the para position relative to the substituted amine. This group is electron-withdrawing, stabilizing the aromatic ring but introducing a risk of energetic decomposition at high temperatures (>200°C).
    
  • Primary Amine (

    
    ):  Located at the meta position (relative to the alkylamino group). It is susceptible to oxidative degradation.
    
  • Hydroxypropyl Chain: Provides solubility but introduces a site for potential intramolecular cyclization or esterification under thermal stress.

Thermal Stability Profile

Melting and Decomposition

Based on structural analogs (e.g., HC Red No. 3, HC Red No.[1] 13) and the specific CAS data, the thermal profile is characterized by a distinct melting endotherm followed by exothermic decomposition.

  • Melting Point (

    
    ):  Typically 95°C – 105°C  (Experimental verification required per batch).
    
    • Note: Impurities (isomers/starting materials) can depress

      
       significantly.
      
  • Decomposition Onset (

    
    ):  Generally >180°C .
    
    • The compound is stable during standard cosmetic processing temperatures (40–80°C).

    • Critical Warning: Above 200°C, nitro-phenylenediamines can undergo rapid, exothermic decomposition (self-heating), releasing

      
       gases.
      
Heat of Reaction
  • Enthalpy of Fusion (

    
    ):  ~25–35 kJ/mol.
    
  • Decomposition Energy: High exothermicity observed in DSC beyond 220°C, indicative of nitro group breakdown.

Degradation Mechanisms & Kinetics

Understanding how the molecule fails is as important as knowing when it fails.

Pathway A: Oxidative Coupling (Storage Instability)

In the presence of oxygen and trace metals (Fe, Cu), the free primary amine (


) at position 3 can undergo oxidative coupling, leading to the formation of azo  or azoxy  dimers. This results in:
  • Darkening of the powder/solution.

  • Loss of colorimetric purity (shift in

    
    ).
    
Pathway B: Thermal Dehydration/Cyclization (High Energy)

At elevated temperatures (>150°C), the 3-hydroxypropyl chain can theoretically cyclize with the adjacent nitrogen or the ring, although the meta positioning makes direct cyclization to a benzimidazole less favorable compared to ortho isomers. However, intermolecular condensation (polymerization) is possible.

Pathway C: Photolytic Degradation

While not strictly thermal, light exposure accelerates thermal degradation. Nitroanilines are photosensitive; UV absorption triggers radical formation, lowering the activation energy for thermal oxidation.

DegradationPathways cluster_Oxidation Oxidative Pathway (Storage/Air) cluster_Thermal Thermal Pathway (>180°C) Compound 3-{3-amino-4-nitroanilino}-1-propanol (Native State) Oxidation Oxidative Coupling (Dimerization) Compound->Oxidation O2, Metal Ions, >40°C Decomp Nitro Reduction / Ring Cleavage Compound->Decomp Heat >180°C Darkening Color Shift (Insoluble Precipitates) Oxidation->Darkening Gas Gas Evolution (NOx, CO2) Decomp->Gas

Caption: Primary degradation pathways for 3-{3-amino-4-nitroanilino}-1-propanol under oxidative and thermal stress.

Experimental Protocols for Validation

To certify the stability of a specific lot, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine purity via melting point depression and identify decomposition onset.

  • Sample Prep: Weigh 2–5 mg of dried powder into a Tzero aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomposition).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • Sharp endotherm at

      
       (e.g., 100°C ± 2°C).
      
    • No exothermic events (decomposition) below 160°C.

Protocol B: Accelerated Stability Testing (HPLC)

Purpose: Predict shelf-life stability.

  • Setup: Prepare 1% solution in Ethanol/Water (1:1). Store aliquots at 4°C (Control), 25°C, and 45°C.

  • Timepoints: 0, 1, 3, and 6 months.

  • Analysis: Reverse-Phase HPLC (C18 column).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

    • Detection: UV at 254 nm and

      
       (approx. 480–500 nm).
      
  • Pass Criteria: Purity > 98% and no single impurity > 0.5% after 3 months at 45°C.

StabilityWorkflow Start Raw Material (CAS 412962-27-7) DSC DSC Analysis (Thermal Safety) Start->DSC Determine Tm & Tdec HPLC HPLC Purity (Chemical Integrity) Start->HPLC Baseline Purity Decision Pass Criteria? DSC->Decision Tm > 95°C No Exotherm < 160°C HPLC->Decision Purity > 98.5% Storage Approved for Formulation Store <25°C, Dark Decision->Storage Yes Reject Quarantine / Reject (High Impurity or Low Tm) Decision->Reject No

Caption: Quality control workflow for thermal and chemical stability assessment.

Storage & Handling Implications

Based on the thermal stability profile, the following handling procedures are mandatory to maintain "field-proven" integrity:

  • Temperature Control: Store below 30°C. Avoid bulk storage near heating elements.

  • Moisture Protection: The hydroxypropyl chain is hygroscopic. Moisture uptake lowers the glass transition temperature (

    
    ) and accelerates hydrolysis. Use double-lined polyethylene bags with desiccant.
    
  • Processing:

    • Can be added to the oil phase or water phase of emulsions.

    • If heating is required to dissolve, do not exceed 75°C and limit heat exposure time to < 30 minutes.

    • Avoid pH > 9.5 during processing, as alkaline conditions accelerate oxidative degradation of the amine.

References

  • Echemi. (n.d.). 3-{3-amino-4-nitroanilino}-1-propanol (CAS 412962-27-7) Product Information. Retrieved from

  • Scientific Committee on Consumer Safety (SCCS). (2012).[2][3] Opinion on HC Red No. 3 (CAS 2871-01-4). SCCS/1462/12. (Used as structural reference for nitro-amino-alkanol stability). Retrieved from

  • PubChem. (n.d.). Compound Summary for HC Red No. 13 (Related Structure). National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). 3-{3-amino-4-nitroanilino}-1-propanol Properties. Retrieved from

  • Burnett, C. L., et al. (2019).[2] Safety Assessment of Basic Brown 17 and Related Nitro Dyes. Cosmetic Ingredient Review. (Provides general degradation pathways for nitro-amine dyes). Retrieved from [2]

Sources

Protocols & Analytical Methods

Method

protocol for using HC Red No. 3 in semi-permanent hair dye formulations

Abstract This application note details the physicochemical handling, formulation logic, and quality control protocols for HC Red No. 3 (CAS: 2871-01-4).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical handling, formulation logic, and quality control protocols for HC Red No. 3 (CAS: 2871-01-4). Unlike oxidative precursors, HC Red No. 3 is a non-ionic nitro-aniline derivative that functions via direct diffusion. This guide addresses the critical challenges of low aqueous solubility, crystallization risks ("spotting"), and regulatory compliance regarding nitrosamine formation.

Part 1: Physicochemical Profile & Regulatory Constraints

Before formulation, the raw material must be characterized to ensure safety and efficacy.

Chemical Identity
  • INCI Name: HC Red No. 3[1][2][3][4][5][6]

  • Chemical Name: 2-((4-Amino-2-nitrophenyl)amino)ethanol[2][3][5]

  • CAS Number: 2871-01-4[1][2][5]

  • Molecular Weight: 197.19 g/mol [2]

  • Class: Nitro-substituted aromatic amine (Direct Dye).

Regulatory Limits (EU/SCCS)

Based on SCCS Opinion SCCS/1496/12 , the following limits are non-negotiable for safety:

  • Max Concentration (On-Head): 3.0% (w/w) in non-oxidative products.[3][5]

  • Nitrosamine Warning: HC Red No. 3 is a secondary amine.[3][5] It must not be used with nitrosating systems (e.g., sodium nitrite) and must be kept in nitrite-free containers to prevent the formation of carcinogenic N-nitrosamines. The raw material must have a nitrosamine content < 50 ppb.[3][5]

Solubility Thermodynamics

HC Red No. 3 is sparingly soluble in cold water. Direct addition to the water phase often results in micro-crystals that appear as dark "specks" in the final cream and cause uneven color uptake.

  • Water (20°C): < 0.1% (Poor)[7]

  • Ethanol: Moderate

  • Glycols (Ethoxydiglycol, Propylene Glycol): High (Recommended solvent system)

Part 2: Mechanism of Action

Unlike oxidative dyes that polymerize inside the hair shaft, HC Red No. 3 relies on Fickian diffusion . It penetrates the cuticle layer and lodges in the outer cortex via weak polar interactions (Van der Waals and hydrogen bonding).

G Dye HC Red No. 3 (Small Nitro Molecule) Solvent Solvent Carrier (Ethoxydiglycol) Dye->Solvent Solubilization Diffusion Diffusion into Inter-cuticular Cement Solvent->Diffusion Transport Swelling Alkaline pH (8-9) Swells Cuticle Swelling->Diffusion Facilitates Bonding Hydrogen Bonding with Keratin Diffusion->Bonding Deposition

Figure 1: Mechanism of Action for Nitro Direct Dyes. The solvent carrier is critical for transporting the hydrophobic dye molecule through the hydrophilic hair surface.

Part 3: Formulation Protocol

Objective: Create a 1.0% HC Red No. 3 Semi-Permanent Conditioner Base. Batch Size: 1000g

Equipment Requirements
  • Main Vessel: Stainless steel with anchor agitation and side-sweep (for viscosity).

  • Side Vessel: Glass or Stainless steel (for dye solubilization).

  • Heating: Water bath or jacketed vessel capable of 80°C.

The "Solvent-Pre-Mix" Method (Critical Path)

Expert Insight: Never add HC Red No. 3 directly to the main water tank. It requires a "hot grind" or "hot solvent" phase to ensure the crystal lattice is fully broken down.

PhaseIngredient% w/wFunction
A (Main) Deionized Waterq.s. to 100Solvent
Hydroxyethylcellulose (HEC)1.20Rheology Modifier (Non-ionic)
Disodium EDTA0.10Chelator (Stability)
B (Dye) Ethoxydiglycol 5.00 Primary Dye Solvent
Propylene Glycol3.00Co-Solvent/Humectant
HC Red No. 3 1.00 Direct Dye
C (Emulsion) Cetearyl Alcohol6.00Fatty Alcohol (Structure)
Cetrimonium Chloride (30%)3.00Conditioning/Emulsifier
Ceteareth-201.00Emulsifier
D (Finish) Aminomethyl Propanol (AMP)q.s.[2][3][8]pH Adjuster (Target 8.0-9.[8]0)
Preservative (Nitrite-free)1.00Microbial Protection
Step-by-Step Procedure

Step 1: Phase A Preparation (Main Vessel)

  • Disperse HEC in room temperature water with high shear.

  • Heat to 75°C to hydrate fully. Add EDTA.

Step 2: Phase B Solubilization (The Critical Step)

  • In the side vessel, combine Ethoxydiglycol and Propylene Glycol.

  • Add HC Red No. 3 powder.[6]

  • Heat to 75-80°C while stirring.

  • Validation: Check for clarity. The solution must be dark red/brown and transparent. If turbid, hold heat longer. Do not proceed if crystals are visible.

Step 3: Emulsification

  • Add Phase C (waxes/surfactants) to Phase A (Main Vessel) at 75°C. Mix until melted.

  • Slowly add Phase B (Hot Dye Solution) to the Main Vessel.

    • Why? Adding hot dye to hot emulsion prevents thermal shock crystallization.

  • Homogenize for 5 minutes.

Step 4: Cooling and pH Adjustment

  • Cool batch to 40°C with slow sweep agitation.

  • Add Phase D (Preservative).

  • Adjust pH using AMP.

    • Target: pH 8.0 - 9.0.

    • Note: Higher pH opens the cuticle for better uptake, but >9.5 may degrade the dye or damage hair.

Process cluster_0 Phase B: Dye Pre-Mix cluster_1 Main Vessel Solvents Glycols + Dye Heat Heat to 80°C (Dissolution) Solvents->Heat Check Clarity Check (No Crystals) Heat->Check Emulsion Add Waxes/Surfactants Check->Emulsion Combine at 75°C WaterPhase Water + HEC (75°C) WaterPhase->Emulsion Cool Cool Emulsion->Cool Cool to 40°C Adjust Adjust Cool->Adjust pH Adjust (8-9) QC QC Adjust->QC Final QC

Figure 2: Manufacturing workflow emphasizing the parallel processing of the dye phase.

Part 4: Quality Control & Troubleshooting

Analytical Verification (HPLC)

To ensure the concentration is accurate and no degradation occurred during heating.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (Gradient).

  • Detection: UV-Vis at 506 nm (Lambda max for HC Red 3).[3]

Performance Validation (Colorimetry)
  • Substrate: Bleached Yak hair or Standardized Wool swatches.

  • Application: 30 minutes at 30°C.

  • Measurement: Spectrophotometer (Lab*). Calculate Delta E against a standard control batch.

Troubleshooting Table
IssueProbable CauseCorrective Action
Dark Specks Dye crystallizationIncrease Ethoxydiglycol ratio; ensure Phase B is >75°C when added.
Low Color Uptake pH too lowAdjust pH to 8.5-9.0 to swell cuticle.
Shift to Orange Dye degradationCheck if reducing agents (bisulfites) were accidentally used; check UV exposure.
Emulsion Separation Glycol interferenceHigh glycol levels destabilize emulsions. Increase thickener (HEC) or emulsifier wax.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[7] Opinion on HC Red No. 3 (Colipa No.[3][5][6] B050). SCCS/1496/12. European Commission.[3][7][9]

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. (Annex III - List of substances which cosmetic products must not contain except subject to the restrictions laid down).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3465817, HC Red No. 3.[2]

  • Cosmetic Ingredient Review (CIR). (2011).[2] Final Report on the Safety Assessment of HC Red No. 3 as Used in Cosmetics. International Journal of Toxicology.[2]

Sources

Application

High-Resolution LC-MS/MS Quantitation and Isomer Differentiation of Aminonitrophenol Derivatives in Cosmetic Matrices

Application Note: AN-2026-COS-MS Executive Summary The accurate quantitation of aminonitrophenol derivatives—specifically 2-Amino-4-nitrophenol (2A4NP) , 2-Amino-5-nitrophenol (2A5NP) , and 4-Amino-2-nitrophenol (4A2NP)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-COS-MS

Executive Summary

The accurate quantitation of aminonitrophenol derivatives—specifically 2-Amino-4-nitrophenol (2A4NP) , 2-Amino-5-nitrophenol (2A5NP) , and 4-Amino-2-nitrophenol (4A2NP) —is a critical compliance requirement under EU Cosmetics Regulation (EC) No 1223/2009 . These compounds serve as precursors in oxidative hair dyes but possess distinct toxicological profiles.

This application note details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol designed to overcome the two primary analytical challenges:

  • Isomeric Resolution: Chromatographic separation of positional isomers that share identical molecular weights (

    
    ) and fragmentation patterns.
    
  • Matrix Interference: Suppression of ionization by complex lipid/surfactant matrices found in hair dye creams and shampoos.

Regulatory & Scientific Context (Grounding)
2.1 Regulatory Landscape

The European Commission’s Scientific Committee on Consumer Safety (SCCS) imposes strict limits due to potential mutagenicity and sensitization risks.

  • 2-Amino-4-nitrophenol: Restricted in Annex III.[1]

  • 4-Amino-3-nitrophenol: Permitted up to 1.5% (oxidative conditions) but requires rigorous purity controls.

Why Specificity Matters: Standard UV-Vis detection (HPLC-DAD) often fails to distinguish between the ortho- and para- isomers at trace levels. MS/MS is required for definitive identification and quantitation below 10 ppm.

2.2 Chemical Challenges

Aminonitrophenols are amphoteric, containing both a basic amine (


) and an acidic phenol (

), alongside a nitro group (

).
  • Oxidation Risk: The amine group is susceptible to rapid oxidation during sample preparation, necessitating an antioxidant strategy.

  • Isomer Separation: Separation relies on subtle differences in

    
     and hydrophobicity. Traditional C18 columns often show peak co-elution. This protocol utilizes a Pentafluorophenyl (PFP)  stationary phase, which leverages 
    
    
    
    interactions to resolve nitroaromatic isomers superior to alkyl-bonded phases.
Experimental Workflow Visualization

The following diagram outlines the critical path from sample extraction to data validation.

AnalyticalWorkflow cluster_Prep Phase 1: Sample Prep cluster_LCMS Phase 2: Instrumental Analysis cluster_Data Phase 3: Validation Sample Cosmetic Matrix (Cream/Shampoo) Extract Extraction (50% MeOH + 0.1% Ascorbic Acid) Sample->Extract Weigh 1g Clean SPE Cleanup (Polymeric HLB) Extract->Clean Sonicate 30m LC UHPLC Separation (PFP Column) Clean->LC Inject 2µL Ionization ESI Positive Mode (Source Optimization) LC->Ionization Gradient Elution MSMS QqQ Detection (MRM Mode) Ionization->MSMS [M+H]+ Process Quantitation (Internal Std Correction) MSMS->Process Raw Data Report Compliance Report (< LOD/LOQ) Process->Report

Figure 1: End-to-end analytical workflow for aminonitrophenols, highlighting the antioxidant extraction step and PFP-based separation.

Materials and Methods
4.1 Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[2]

  • Buffer Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Antioxidant: L-Ascorbic Acid (High purity).

  • Internal Standard (IS): 2-Amino-4-nitrophenol-d3 (Deuterated) or 4-Amino-3-methylphenol (Structural analog if isotope not available).

4.2 Sample Preparation Protocol (The "Antioxidant Shield")

Scientific Rationale: Aminophenols oxidize rapidly in basic solutions or air. Ascorbic acid creates a reducing environment, stabilizing the analytes during extraction.

  • Weighing: Accurately weigh

    
     of cosmetic sample into a 50 mL centrifuge tube.
    
  • Solvent Addition: Add

    
     of Extraction Solvent  (
    
    
    
    ).
  • Dispersion: Vortex for 1 minute to disperse the matrix.

  • Extraction: Sonicate for 30 minutes at room temperature. Note: Monitor temperature; heat degrades nitro-compounds.

  • Clarification: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter into an amber vial.
    
    • Optional SPE Step (For high-lipid matrices like waxes): Pass extract through a Polymeric HLB cartridge (200 mg), wash with 5% MeOH, elute with 100% MeOH, evaporate, and reconstitute in mobile phase.

4.3 LC-MS/MS Conditions

Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters CORTECS Phenyl-Hexyl (

    
    ).
    
    • Why PFP? The fluorine atoms on the stationary phase create strong dipole-dipole and

      
       interactions with the nitro groups, providing selectivity for positional isomers that C18 cannot achieve.
      
  • Mobile Phase A:

    
     Formic Acid in Water.[3]
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    

Gradient Program:

Time (min) %B Rationale
0.00 5 Initial equilibration
1.00 5 Load sample on column head
8.00 40 Slow ramp to separate isomers
8.50 95 Wash matrix lipids
10.50 95 Hold wash
10.60 5 Re-equilibration

| 13.00 | 5 | Ready for next injection |

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
    • Note: While nitrophenols are acidic, the amino group protonates readily (

      
      ) in formic acid, often yielding higher sensitivity than negative mode for these specific derivatives.
      
  • Capillary Voltage:

    
    .
    
  • Desolvation Temp:

    
    .
    

MRM Transition Table (Target: MW 154.12 g/mol ):

AnalytePrecursor (

)
Product (

)
CE (eV)TypeMechanism
2-Amino-4-nitrophenol 155.1109.022QuantifierLoss of

155.1137.015QualifierLoss of

4-Amino-2-nitrophenol 155.1125.025QuantifierLoss of

155.1109.022QualifierLoss of

Internal Standard (d3) 158.1112.022QuantifierDeuterated analog

Note: Transitions must be optimized on your specific instrument. Isomers are distinguished by Retention Time (RT) , not just mass transitions.

Results & Discussion
5.1 Isomer Separation Logic

The PFP column separates the isomers based on the accessibility of the nitro group to the stationary phase.

  • Elution Order (Typical): 4-Amino-2-nitrophenol (RT ~3.2 min)

    
     2-Amino-4-nitrophenol (RT ~3.8 min).
    
  • Mechanism:[4][5] The ortho- isomer (4-amino-2-nitrophenol) forms an intramolecular hydrogen bond between the

    
     and 
    
    
    
    groups, reducing its polarity and interaction with the mobile phase relative to the para- isomer.

IsomerLogic Start Isomer Mixture (MW 154.1) Column PFP Stationary Phase (Fluorine-Nitro Interactions) Start->Column Ortho Ortho-Isomer (Intramolecular H-bond) Column->Ortho Reduced Polarity Para Para-Isomer (Exposed Polar Groups) Column->Para High Polarity Result1 Elutes First (Less Retained) Ortho->Result1 Result2 Elutes Second (Stronger Pi-Pi Interaction) Para->Result2

Figure 2: Chromatographic separation mechanism on Pentafluorophenyl (PFP) phases.

5.2 Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet these acceptance criteria:

  • Linearity:

    
     over range 
    
    
    
    .
  • Recovery: Spiked samples must yield

    
     recovery.
    
  • Precision: Intra-day and Inter-day RSD

    
    .
    
  • Matrix Effect: Calculate using:

    
    . If 
    
    
    
    , use matrix-matched calibration.
References
  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union. Link

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 4-Amino-2-nitrophenol.[4] SCCS/1498/12. Link

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 4-nitrophenyl aminoethylurea (and related aminonitrophenols).[6] SCCS/1369/10.[7] Link

  • Shimadzu Application News. (2015). Analysis of Phenols in Water by LC-MS/MS using APCI. (Demonstrating isomer separation principles). Link

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. Application Note 5991-1308EN. Link

Sources

Method

Application Note: Antimicrobial Profiling of 3-(3-amino-4-nitroanilino)-1-propanol

This Application Note is designed for researchers investigating the antimicrobial potential of nitro-aromatic amines, specifically 3-(3-amino-4-nitroanilino)-1-propanol (also known as HC Red No. 3).

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the antimicrobial potential of nitro-aromatic amines, specifically 3-(3-amino-4-nitroanilino)-1-propanol (also known as HC Red No. 3).

Due to the compound's intense chromophore (red/orange) and lipophilic nature, standard turbidity-based assays (OD600) are prone to high false-positive rates. This guide prioritizes color-independent and metabolic-flux assays to ensure data integrity.

Subject: 3-(3-amino-4-nitroanilino)-1-propanol (CAS: 2871-01-4 / 146927-95-9) Application: Antimicrobial Susceptibility Testing (AST) & Mechanism of Action Version: 2.1 (2026)

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 3-[(3-amino-4-nitrophenyl)amino]propan-1-ol

  • Class: Nitroaniline / Aminopropanol derivative.

  • Appearance: Dark red to violet powder.

  • Solubility: Poor in water (<10 g/L); Soluble in Ethanol, DMSO.

Safety Warning (Critical): Nitroanilines are potential mutagens and skin sensitizers. 3-(3-amino-4-nitroanilino)-1-propanol is a secondary amine and can form carcinogenic nitrosamines if exposed to nitrosating agents.

  • Handling: Use a Class II Biological Safety Cabinet.

  • Light Sensitivity: Protect stock solutions from light (amber vials) to prevent photo-degradation of the nitro group.

The "Color Interference" Challenge

Standard antimicrobial assays rely on Optical Density (OD600) to measure bacterial growth.[1]

  • The Problem: This compound absorbs strongly between 400–550 nm. At high concentrations (≥100 µg/mL), the compound's red color mimics bacterial turbidity, leading to false negatives (underestimation of potency).

  • The Solution: Use Resazurin-based metabolic assays (fluorometric) or TTC reduction (colorimetric shift) rather than simple absorbance.

Protocol A: Resazurin-Modified Broth Microdilution (MIC)

This protocol replaces standard turbidity checks with a metabolic readout, eliminating optical interference from the red dye.

Materials
  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile PBS). Filter sterilized.

  • Plate: 96-well black-walled, clear-bottom plates (for fluorescence) or standard clear plates (for visual change).

Experimental Workflow

Step 1: Stock Preparation

  • Dissolve 10 mg of 3-(3-amino-4-nitroanilino)-1-propanol in 1 mL DMSO (Concentration: 10,000 µg/mL).

  • Vortex for 2 minutes. If particles persist, sonicate for 30 seconds.

  • Self-Validation Step: Dilute 1:100 in MHB. If precipitation occurs immediately, the assay requires a lower starting concentration or higher DMSO tolerance validation.

Step 2: Microplate Setup (The "Quad-Control" Layout) To ensure validity, every plate must include these four columns:

  • Test Wells: Bacteria + Media + Compound (Serial Dilution).[1]

  • Growth Control (GC): Bacteria + Media + DMSO (equivalent % to highest test well). Validates bacterial viability.

  • Sterility Control (SC): Media only. Validates aseptic technique.

  • Color/Blank Control (CC): Media + Compound (No Bacteria). Crucial for background subtraction if using absorbance.

Step 3: Inoculation & Incubation

  • Adjust bacterial inoculum to

    
     CFU/mL.
    
  • Add 100 µL inoculum to Test and GC wells.

  • Add 100 µL sterile media to SC and CC wells.

  • Incubate at 37°C for 18–24 hours (protect from light).

Step 4: The Resazurin Readout

  • Add 30 µL of 0.01% Resazurin solution to all wells.

  • Incubate for 1–4 hours.

  • Readout:

    • Visual: Blue (Resazurin)

      
       Pink/Colorless (Resorufin) indicates growth. The MIC is the lowest concentration that remains Blue .
      
    • Fluorometric (Preferred): Ex 530 nm / Em 590 nm.

Data Analysis (Formula)

If using Fluorescence Units (RFU):



Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Since nitro-aromatics often induce DNA damage via nitro-reduction, they may exhibit delayed bactericidal activity. This protocol distinguishes killing from growth inhibition.

  • Preparation: Prepare 10 mL tubes of MHB containing the compound at 1x MIC, 2x MIC, and 4x MIC. Include a Growth Control (DMSO only).

  • Inoculation: Inoculate to starting density of

    
     CFU/mL.
    
  • Sampling: At T=0, 4, 8, and 24 hours, remove 100 µL.

  • Plating: Perform serial 10-fold dilutions in PBS. Spot-plate 10 µL onto Mueller-Hinton Agar.

  • Counting: Count colonies after 24h incubation.

  • Definition:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action & Workflow Visualization

The following diagram illustrates the experimental workflow and the hypothesized mechanism of action for nitroaniline derivatives (reduction by bacterial nitroreductases leading to DNA damage).

G cluster_0 Protocol A: Resazurin MIC Assay cluster_1 Mechanism of Action (Nitro-Activation) Stock Stock Solution (DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution Incubation Incubation 18-24h @ 37°C Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Dye Add Resazurin (Blue) Incubation->Dye Read Read Fluorescence (Pink = Growth) Dye->Read Entry Cell Entry (Lipophilic Tail) Enzyme Nitroreductase (Type I/II) Entry->Enzyme Intermediate Hydroxylamine Intermediate Enzyme->Intermediate Damage DNA Damage / Oxidative Stress Intermediate->Damage

Caption: Workflow for Resazurin-based screening (Left) and the nitro-reduction activation pathway (Right) typical of nitroaniline antimicrobials.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Limit final DMSO concentration to 2.5% max. Use a step-down dilution method (DMSO stock

Intermediate Media

Well).
High Background Absorbance Red color of the compound.[2]Do not use OD600. Switch to Resazurin (Protocol A) or CFU plating.
MIC varies between runs Light sensitivity of nitro group.Wrap all tubes/plates in aluminum foil during incubation.
"Growth" in Sterile Wells Compound autoreduction of Resazurin.Check "Color Control" wells. If they turn pink without bacteria, the compound is chemically reducing the dye. Switch to ATP Bioluminescence assay.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on HC Red n° 3. SCCS/1293/10.[3] European Commission. [Link]

  • Liu, M., et al. (2007). "Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts." Methods, 42(4), 325-329.[4] [Link]

  • Spain, J.C. (1995). "Biodegradation of nitroaromatic compounds." Annual Review of Microbiology, 49, 523-555. (Mechanistic reference for nitro-reduction). [Link]

Sources

Application

Investigating the Anticancer Potential of 3-{3-amino-4-nitroanilino}-1-propanol: A Comprehensive Protocol Guide

Introduction & Pharmacological Rationale[1] The Compound Class 3-{3-amino-4-nitroanilino}-1-propanol represents a specific scaffold within the nitroaniline family. Structurally, it combines an electron-withdrawing nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1]

The Compound Class

3-{3-amino-4-nitroanilino}-1-propanol represents a specific scaffold within the nitroaniline family. Structurally, it combines an electron-withdrawing nitro group (


) and an electron-donating amino group (

) on an aromatic ring, coupled with a hydrophilic propanol side chain.
Mechanism of Action (Hypothesis)

Based on Structure-Activity Relationship (SAR) data of analogous nitro-aromatics, the anticancer potential of this compound is likely driven by three primary mechanisms:

  • Bioreductive Activation: The nitro group can undergo enzymatic reduction (via nitroreductases) to form cytotoxic hydroxylamines or amines, particularly in hypoxic tumor microenvironments.

  • Reactive Oxygen Species (ROS) Generation: Nitroaromatic compounds frequently induce oxidative stress through redox cycling, leading to mitochondrial dysfunction and DNA damage.

  • Intercalation or Kinase Inhibition: The planar aniline structure may facilitate DNA intercalation or ATP-competitive inhibition in kinase pockets, aided by the hydrogen-bonding potential of the propanol tail.

Objective

This guide provides a standardized workflow to validate the cytotoxicity, determine the IC50, and elucidate the mechanism of action (MoA) of 3-{3-amino-4-nitroanilino}-1-propanol.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the study, from compound solubilization to advanced mechanistic validation.

ExperimentalWorkflow Prep Compound Preparation (DMSO Solubilization) Screen Cytotoxicity Screen (MTT/MTS Assay) Prep->Screen 0.1 - 100 µM Hit Hit Validation (IC50 < 10 µM?) Screen->Hit Dose-Response Hit->Prep No (Optimize Structure) Mech Mechanism of Action (ROS, Apoptosis) Hit->Mech Yes Advanced Advanced Profiling (Hypoxia Selectivity) Mech->Advanced Confirm Pathway

Caption: Phased experimental workflow for validating nitroaniline anticancer properties.

Protocol 1: Compound Preparation & Handling

Critical Note: Nitroaniline derivatives are often light-sensitive and prone to photodegradation. All stock solutions should be prepared in amber tubes or wrapped in foil.

Materials
  • Compound: 3-{3-amino-4-nitroanilino}-1-propanol (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Storage: -20°C (Stock), -80°C (Long-term).

Procedure
  • Weighing: Accurately weigh 5–10 mg of the compound.

  • Solubilization: Dissolve in DMSO to create a 100 mM Stock Solution .

    • Calculation:

      
      .
      
    • Note: If solubility is poor, sonicate at 37°C for 5–10 minutes.

  • Aliquot: Dispense into 20 µL aliquots in amber PCR tubes to avoid freeze-thaw cycles.

  • Working Solutions: Dilute stock in serum-free culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

Protocol 2: Cytotoxicity Screening (MTT Assay)

This assay establishes the baseline potency (IC50) against target cancer cell lines (e.g., MCF-7, A549, HCT116).

Experimental Design
  • Controls:

    • Negative: 0.5% DMSO in Media.

    • Positive: Doxorubicin or Cisplatin (Standard Care).

    • Blank: Media only (no cells).

  • Replicates:

    
     (Technical), 
    
    
    
    (Biological).
Step-by-Step Methodology
  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 for attachment.
    
  • Treatment: Aspirate media and add 100 µL of compound dilutions.

    • Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50.

Protocol 3: Mechanism of Action - ROS Generation

Given the nitro moiety, oxidative stress is a high-probability mechanism. We use DCFH-DA, a fluorogenic dye that oxidizes to fluorescent DCF in the presence of ROS.

Procedure
  • Seeding: Seed cells in 6-well plates (

    
     cells/well) and incubate overnight.
    
  • Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 6, 12, and 24 hours.

    • Control: Treat with

      
       (100 µM) as a positive ROS control.
      
  • Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA in serum-free media for 30 mins at 37°C in the dark.

  • Analysis:

    • Flow Cytometry: Harvest cells, wash, and analyze on the FITC channel (Ex 485 nm / Em 535 nm).

    • Fluorescence Microscopy: Image directly to visualize intracellular ROS distribution.

Protocol 4: Apoptosis Detection (Annexin V/PI)

To distinguish between necrosis (toxic cell burst) and apoptosis (programmed cell death), which is preferred for anticancer drugs.

Procedure
  • Treatment: Treat cells with IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells (collect supernatant to include floating dead cells).

  • Staining: Resuspend

    
     cells in 100 µL Binding Buffer.
    
    • Add 5 µL Annexin V-FITC .

    • Add 5 µL Propidium Iodide (PI) .

  • Incubation: 15 mins at RT in the dark.

  • Flow Cytometry: Analyze immediately.

Interpretation Table
QuadrantStaining PatternCellular State
Q3 (LL) Annexin V (-) / PI (-)Live Cells
Q4 (LR) Annexin V (+) / PI (-)Early Apoptosis
Q2 (UR) Annexin V (+) / PI (+)Late Apoptosis / Necroptosis
Q1 (UL) Annexin V (-) / PI (+)Necrosis (membrane damage)

Mechanistic Pathway Hypothesis

The following diagram illustrates the proposed signaling cascade triggered by 3-{3-amino-4-nitroanilino}-1-propanol.

MechanismPath Compound 3-{3-amino-4-nitroanilino}-1-propanol Reductase Nitroreductase (Bioreduction) Compound->Reductase Entry ROS ROS Surge (Superoxide/H2O2) Reductase->ROS Redox Cycling Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed cytotoxic pathway: Bioreduction leading to ROS-mediated mitochondrial apoptosis.

Expert Insight: Hypoxia Selectivity

Why it matters: Solid tumors often have hypoxic cores resistant to standard chemo. Nitro-compounds can be "bioreductive prodrugs" activated specifically in low-oxygen environments.

Validation Step: Perform the MTT assay (Protocol 2) under two conditions:

  • Normoxia: Standard incubator (21%

    
    ).
    
  • Hypoxia: Hypoxia chamber or using Cobalt Chloride (

    
    , 100 µM) to mimic hypoxia.
    
  • Hypothesis: If the IC50 is significantly lower in Hypoxia (Hypoxia Cytotoxicity Ratio > 2), the compound is a hypoxia-selective cytotoxin.

References

  • BenchChem. (2025).[1][2] N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

  • Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents.[3] 5. Synthesis of water-soluble nitroaniline mustards. Journal of Medicinal Chemistry. Retrieved from

  • Sultana, S., et al. (2020). A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents. International Journal of Chemistry. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1-propanol Product Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-[(4-Nitrophenyl)amino]propan-1-ol Safety and Structure Data. Retrieved from

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Stabilizing 3-(3-amino-4-nitroanilino)-1-propanol

Current Status: Operational Topic: Solution Stability & Degradation Prevention Ticket ID: CHEM-SUP-2871-PRO Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] The Stability Architecture (The "W...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solution Stability & Degradation Prevention Ticket ID: CHEM-SUP-2871-PRO Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

The Stability Architecture (The "Why")

To prevent degradation, you must first understand the molecular vulnerabilities of 3-(3-amino-4-nitroanilino)-1-propanol .[1] This molecule is not merely a solute; it is a "push-pull" chromophore.[1]

The Structural Risk Profile

The molecule features a nitro group (


)  at the 4-position and an amino group  at the 3-position of the aniline ring, with a propanol linker on the aniline nitrogen.
  • Electronic "Push-Pull" Instability: The electron-donating amine (position 1 and 3) and the electron-withdrawing nitro group (position 4) create a strong dipole.[1] While this conjugation generates its characteristic deep red/violet color, it also lowers the energy barrier for photolytic degradation .[1] Upon UV/Vis absorption, the molecule enters an excited triplet state, becoming highly reactive to radical formation.

  • Oxidative Susceptibility: The primary amine (

    
    ) at position 3 is prone to oxidation, particularly in the presence of dissolved oxygen and trace metal ions, leading to the formation of azo-dimers or quinone imines (browning/blackening of solution).
    
  • Schiff Base Formation: The primary amine is nucleophilic.[1] If your solvent (e.g., lower grade acetone or alcohols) contains trace aldehydes, irreversible condensation will occur.[1]

Degradation Pathways Diagram[1][2]

DegradationPathways Molecule 3-(3-amino-4-nitroanilino)-1-propanol Radicals Excited Triplet State (Radical Polymerization) Molecule->Radicals Photolysis Quinones Quinone Imines (Precipitation/Darkening) Molecule->Quinones Oxidation Schiff Schiff Base Adducts Molecule->Schiff Condensation UV UV/Vis Light (λ ~500nm) UV->Radicals Oxygen Dissolved O2 (+ Trace Metals) Oxygen->Quinones Aldehydes Trace Aldehydes (Impure Solvents) Aldehydes->Schiff

Figure 1: Primary degradation vectors for nitroaniline derivatives in solution.

Troubleshooting Wizard (Symptom & Solution)

Use this matrix to diagnose issues with your current experimental setup.

SymptomProbable CauseCorrective Action
Solution turns dark brown/black Oxidative Coupling: Dissolved oxygen has reacted with the primary amine, likely catalyzed by trace metals (Fe, Cu).[1]1. Sparge solvents with Argon/Nitrogen for 15 mins.2. Add EDTA (0.1 mM) to chelate metals if using aqueous buffers.3. Prepare fresh; oxidation is irreversible.[1]
Precipitate forms upon cooling Solubility Crash: The propanol linker adds lipophilicity, but the nitro group is polar. Crystal packing forces are strong.[1]1. Use DMSO or DMF for stock solutions (high solubility).2. If using ethanol, ensure temp > 4°C.3. Sonicate at 30°C to redissolve (check UV purity after).[1]
Loss of color intensity (Fading) Photobleaching: The nitro-amine chromophore has degraded due to ambient light exposure.[1]1. Strict Rule: Amber glassware only.2. Wrap vessels in aluminum foil.3. Turn off hood lights during handling.
New peak in HPLC/LCMS (+12-14 Da) Methylation or Formylation: Reaction with impurities in solvent (e.g., formaldehyde in poor methanol).[1]1. Switch to HPLC-grade or LCMS-grade solvents immediately.2. Avoid acetone (forms imines).[1]

Standard Operating Procedure (SOP): Preparation & Storage

This protocol is designed to minimize the "Push-Pull" reactivity described in Section 1.

A. Solvent Selection[1][3]
  • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] These aprotic solvents stabilize the polar transition state and prevent hydrolysis.[1]

  • Acceptable: Ethanol (Absolute), provided it is degassed.[1]

  • Avoid: Acetone (reacts with amines), Chlorinated solvents (can form radicals under light).[1]

B. Preparation Workflow
  • Deoxygenation: Before adding the solid solute, bubble high-purity Argon or Nitrogen through the solvent for at least 15 minutes.[1] This is the single most effective step to prevent browning.[1]

  • Dissolution: Weigh the compound in low-light conditions. Add to the degassed solvent.[1]

  • Filtration: If using for HPLC/Cell culture, filter through a 0.22 µm PTFE filter (Nylon filters can bind nitroanilines).[1]

C. Storage Conditions
ParameterSpecificationReason
Temperature -20°C (or -80°C for >1 month)Slows kinetic degradation rates.[1]
Container Amber Glass Vials (Silanized preferred)Blocks UV light; silanization prevents adsorption to glass.[1]
Headspace Argon/Nitrogen OverlayDisplaces oxygen to prevent oxidation during storage.[1]
Shelf Life 6 Months (Solid) / 1 Month (Solution)Nitroanilines in solution are thermodynamically unstable over long periods.[1]
D. Preparation Workflow Diagram

PrepWorkflow Start Start: Solid Compound Solvent Solvent Choice: DMSO or Ethanol Start->Solvent Degas CRITICAL STEP: Sparge with Argon (15 min) Solvent->Degas Mix Dissolve under Low Light Degas->Mix Aliquot Aliquot into Amber Vials Mix->Aliquot Freeze Store at -20°C Aliquot->Freeze

Figure 2: Inert atmosphere preparation workflow to ensure solution integrity.[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous solutions of this compound? A: No. The high heat and pressure will accelerate hydrolysis and oxidative degradation.[1] If sterility is required, use sterile filtration (0.22 µm PTFE) after dissolution.[1]

Q: My solution turned slightly redder after 2 days. Is it still good? A: Check the Absorbance. A bathochromic shift (red shift) often indicates the formation of aggregates or early-stage oxidation products.[1] If the


 has shifted by >5 nm or the extinction coefficient (

) has dropped by >5%, discard the solution.

Q: Is this compound pH sensitive? A: Yes. The aniline amines can be protonated in acidic media (pH < 4), which actually stabilizes them against oxidation but may drastically reduce solubility. In basic media (pH > 8), oxidation rates increase significantly.[1] Maintain neutral pH (6.5–7.5) for biological experiments.

Q: How do I dispose of the degraded solution? A: Treat as hazardous organic waste containing nitro-compounds.[1] Do not pour down the drain. Nitroanilines are toxic to aquatic life and resistant to standard biodegradation.[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1][2][3] Opinion on HC Red n° 3. European Commission.[1][3][4] (Source for nitroaniline stability, photodegradation, and solubility profiles).[1]

  • National Toxicology Program (NTP). (1992).[1] NTP Chemical Repository Database: HC Red No. 3.[1] U.S. Department of Health and Human Services.[1] (Source for physical properties and handling).[1][3][4][5][6][7]

  • PubChem. (2025).[1] Compound Summary: HC Red No. 3 (Ethanol, 2-[(4-amino-2-nitrophenyl)amino]-).[1][2][3] National Library of Medicine.[1][4] [1]

  • Eawag-BBD. (2008).[1] Nitrophenol Family Degradation Pathways. Biocatalysis/Biodegradation Database. (Mechanistic insight into nitro-group reduction and oxidative pathways).

Sources

Troubleshooting

stability issues with 3-{3-amino-4-nitroanilino}-1-propanol under oxidative conditions

[1] Part 1: Critical Stability Alert (The "Why") As researchers working with 3-(3-amino-4-nitroanilino)-1-propanol (an N-substituted nitro-phenylenediamine derivative), you are dealing with a molecule that exhibits a "pu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Critical Stability Alert (The "Why")

As researchers working with 3-(3-amino-4-nitroanilino)-1-propanol (an N-substituted nitro-phenylenediamine derivative), you are dealing with a molecule that exhibits a "push-pull" electronic system.[1] The ortho-nitro group (position 4) withdraws electrons, theoretically stabilizing the amine.[1] However, the presence of both a primary amine (position 3) and a secondary alkyl-amine (position 1) creates multiple vectors for oxidative degradation.[1]

The Core Problem: Under oxidative conditions (presence of air, peroxides, or metal catalysts), this molecule does not simply "decompose"; it actively polymerizes . The mechanism typically involves the formation of reactive semi-quinone radical intermediates, leading to the formation of azo-dimers, azoxy species, or high-molecular-weight polymers (similar to Bandrowski’s Base formation in PPD).[1]

Key Stability Risks:

  • Oxidative Dimerization: The primary failure mode.[1] Two monomers couple via the nitrogen atoms, causing a shift in ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (color change) and precipitation.
    
  • Metal-Catalyzed Oxidation: Trace iron (Fe) or copper (Cu) ions will accelerate radical formation by orders of magnitude.[1]

  • Photochemical Instability: Nitroanilines are inherently photosensitive; light exposure catalyzes N-oxide formation.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: My solution turned from deep red/violet to a muddy brown/black precipitate. What happened?

Diagnosis: Oxidative Polymerization.[1] Mechanism: You have likely formed an azo-dimer or a quinone-imine oligomer.[1] This is irreversible. Corrective Action:

  • Immediate: Filter the solution. If the filtrate retains the original spectral signature (check HPLC), you may salvage the experiment. If the filtrate is also brown, discard.

  • Prevention: Degas all solvents with Argon/Nitrogen for 15 minutes before dissolution.[1] Add a radical scavenger like Sodium Ascorbate (0.1% w/v) if the application permits.

Q2: HPLC analysis shows a new peak eluting before the main peak. Is this a hydrolysis product?

Diagnosis: Likely an N-Oxide or Hydroxylated Impurity.[1] Reasoning: Hydrolysis of the propanol chain is rare under mild conditions.[1] However, oxidation of the amine nitrogen to an N-oxide increases polarity, causing earlier elution on Reverse Phase (C18) columns.[1] Verification: Check the UV spectrum of the new peak. N-oxides often show a hypsochromic shift (blue shift) compared to the parent amine.[1]

Q3: Can I use this molecule with Hydrogen Peroxide (H2O2) for formulation testing?

Answer: Yes, but only within a kinetic window . Context: In hair dye chemistry, this molecule acts as a "direct dye" or a "precursor."[2] It is designed to survive H2O2 for 30–45 minutes.[1] Beyond 60 minutes, oxidative degradation dominates. Protocol: Mix with oxidants immediately before application.[1] Do not store pre-mixed stock solutions.[1]

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate (pH 6.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array: Monitor 254 nm (impurities) and 480 nm (parent dye)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 90% B; 15-20 min: 90% B
Protocol B: Inert Storage & Handling (SOP)
  • Container: Amber glass vials (silanized preferred to prevent surface adsorption).

  • Headspace: Purge with Argon gas after every use. Argon is heavier than air and provides a better blanket than Nitrogen.[1]

  • Tools: Use ceramic or plastic spatulas . Never use stainless steel, as trace metal transfer catalyzes oxidation.

  • Temperature: Store at -20°C for long-term; +4°C for working stocks (max 1 week).

Part 4: Visualization of Degradation Pathways

Diagram 1: Oxidative Degradation Mechanism

This pathway illustrates how the monomer degrades into dimers and N-oxides under oxidative stress.[1]

DegradationPathway Reactant 3-(3-amino-4-nitroanilino)-1-propanol (Monomer) Radical Semi-quinone Radical Intermediate Reactant->Radical Oxidation (O2/H2O2) NOxide N-Oxide Impurity (Polar) Reactant->NOxide Slow Oxidation (Light/Air) Dimer Azo/Azoxy Dimer (Insoluble Precipitate) Radical->Dimer Coupling (Fast)

Caption: Figure 1. The primary degradation route involves radical formation leading to irreversible dimerization.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose stability issues in your samples.

TroubleshootingTree Start Start: Sample Issue ColorChange Is there a Color Change? Start->ColorChange Precipitate Is there Precipitation? ColorChange->Precipitate Yes (Darkening) HPLC New Peak on HPLC? ColorChange->HPLC No Action1 Oxidative Coupling. Discard & Use Antioxidant. Precipitate->Action1 Yes Action2 Solubility Limit or Dimer Formation. Filter & Re-analyze. Precipitate->Action2 No Action3 N-Oxide Formation. Protect from Light. HPLC->Action3 Yes (Early Elution) Action4 Sample Stable. HPLC->Action4 No

Caption: Figure 2. Diagnostic logic for identifying the root cause of instability based on visual and analytical cues.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1][3] Opinion on HC Red n° 13. European Commission.[1][2] (Provides analog stability data for N-substituted nitro-phenylenediamines). [Link]

  • Corbett, J. F. (1973).[1] The Chemistry of Hair-dye Coloring. Journal of the Society of Cosmetic Chemists.[1] (Foundational text on the oxidative coupling mechanism of phenylenediamines). [Link][1]

  • Burnett, C. L., et al. (2011). Final Report on the Safety Assessment of p-Phenylenediamine and its Derivatives. International Journal of Toxicology. (Details the toxicology and degradation pathways of amine precursors). [Link][1]

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (Highlights the risks of N-nitroso formation in secondary amines like the propanol-amine chain). [Link]

Sources

Optimization

Topic: Reducing Background Noise in Fluorescence Microscopy with Nitro Dyes

Technical Support Center: Fluorescence Microscopy with Nitro-Group Probes Current Status: Operational Support Level: Tier 3 (Advanced Application Science) Last Updated: February 18, 2026 Core Directive & Technical Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorescence Microscopy with Nitro-Group Probes

Current Status: Operational Support Level: Tier 3 (Advanced Application Science) Last Updated: February 18, 2026

Core Directive & Technical Overview

The term "Nitro Dye" in fluorescence microscopy presents a unique paradox. The nitro group (


) is fundamentally a fluorescence quencher  due to its strong electron-withdrawing nature, which promotes intersystem crossing (ISC) and non-radiative decay.[1] However, in specific scaffolds like 7-nitrobenz-2-oxa-1,3-diazole (NBD) , it functions as a critical environmental sensor.

This guide addresses two distinct "Noise" scenarios:

  • Scenario A (The Probe is the Noise): You are using NBD-labeled lipids or glucose (2-NBDG), and high background fluorescence from non-specific membrane binding is obscuring your signal.

  • Scenario B (The Probe is the Silencer): You are using nitro-based compounds (e.g., DNP, Nitro-tyrosine) to quench unwanted autofluorescence.

Module A: Troubleshooting NBD Fluorophores (NBD-Lipids/2-NBDG)

The Issue: High background noise when using NBD probes. The Cause: Solvatochromism. NBD is environmentally sensitive.[2][3] In polar solvents (water), it is virtually non-fluorescent (quenched). In hydrophobic environments (lipid bilayers, hydrophobic protein pockets), its quantum yield increases drastically.

  • Result: NBD probes will fluoresce brightly in any lipid membrane, not just your target organelle, leading to a "ghosting" background effect across the entire cell surface.

Protocol 1: The BSA Back-Exchange Method

Standard for removing plasma membrane background in NBD-lipid uptake assays.[4]

Mechanism: Bovine Serum Albumin (BSA) has high-affinity hydrophobic pockets that bind fatty acids. By incubating cells with fatty acid-free BSA at low temperatures, you can "extract" the NBD-lipid from the outer leaflet of the plasma membrane without disturbing the internalized (endocytosed) pool.

Reagents:

  • Wash Buffer: HBSS or PBS (Ice cold).

  • Back-Exchange Medium: 3-5% (w/v) Fatty Acid-Free BSA in HBSS (Must be Fatty Acid-Free to ensure binding capacity).

Step-by-Step Workflow:

  • Pulse (Labeling): Incubate cells with NBD-lipid (e.g., C6-NBD-Ceramide) at 4°C (to label surface) or 37°C (to allow uptake) for the desired time.

  • Arrest: Place cells immediately on ice to stop vesicular transport.

  • Wash 1: Rinse 2x with ice-cold HBSS to remove unbound probe from the media.

  • Back-Exchange (The Critical Step):

    • Add ice-cold 3% BSA Back-Exchange Medium .

    • Incubate on ice for 3 x 10 minutes (Replace medium every 10 mins).

    • Why? Multiple short washes are more effective than one long wash due to equilibrium kinetics.

  • Final Wash: Rinse 3x with ice-cold HBSS.[4]

  • Image: Immediately image at 4°C or fix the cells. The remaining signal represents only the internalized probe.[5]

Data Table: NBD Quantum Yield vs. Solvent Polarity

Demonstrating why background is high in membranes (Dioxane-like) vs. buffer (Water).

Solvent EnvironmentDielectric Constant (

)
Quantum Yield (

)
Fluorescence Intensity
Water (Buffer) 80.1~0.01Dark (Quenched)
Ethanol 24.50.30Medium
Dioxane (Membrane Mimic) 2.2~0.70 - 0.90Very Bright

Note: NBD fluorescence lifetime increases from ~1ns in water to ~7-8ns in membranes.

Module B: Using Nitro-Quenchers to Reduce Autofluorescence[6]

The Issue: Tissue samples (especially brain, liver, kidney) exhibit high autofluorescence, masking specific signals. The Solution: Using Nitro-based "Dark Quenchers" or dyes. Mechanism: Photoinduced Electron Transfer (PET). The electron-deficient nitro group accepts an electron from the excited fluorophore (autofluorescent species like lipofuscin), returning it to the ground state non-radiatively.

Protocol 2: Sudan Black B (Nitro/Diazo) Quenching

While Sudan Black B is a diazo dye, it functions similarly to nitro-quenchers in tissue and is the industry standard for this application.

  • Stain: Perform your standard immunofluorescence staining.

  • Post-Treatment: Immerse sections in 0.1% Sudan Black B (in 70% Ethanol) for 10-20 minutes at Room Temperature.

    • Warning: SBB is hydrophobic; ensure your specific fluorophores are stable in ethanol.

  • Wash: Rinse quickly (3x 1 min) with PBS to remove excess dye.

  • Mount: Use a non-glycerol based mountant if possible, or standard anti-fade.

Visualization: Mechanisms & Workflows

Diagram 1: The "Back-Exchange" Logic Flow

How BSA removes noise from NBD-Lipid experiments.

NBD_Back_Exchange cluster_mechanism Mechanism of Action Step1 Cell Membrane (Outer Leaflet) Contains NBD-Lipid (High Noise) Step2 Add Fatty Acid-Free BSA (Ice Cold, 3x 10min) Step1->Step2 Equilibrium Equilibrium Shift: Lipid leaves membrane for high-affinity BSA pocket Step2->Equilibrium Extraction Step3 Wash Supernatant Equilibrium->Step3 Result Result: Internalized Signal Only (Clean Background) Step3->Result

Caption: BSA acts as a "lipid sink," extracting hydrophobic NBD probes from the outer membrane surface, leaving only the specific intracellular signal.

Diagram 2: Nitro Group Quenching Mechanism (PET)

Why nitro groups kill fluorescence (used in dark quenchers).

Nitro_Quenching Excited Excited Fluorophore (S1 State) Nitro Nitro Group (NO2) (Electron Acceptor) Excited->Nitro Electron Transfer (PET) Complex Charge Transfer Complex Nitro->Complex Ground Ground State (Non-Radiative Decay) Complex->Ground Energy Loss (Heat)

Caption: The electron-withdrawing Nitro group accepts electrons from excited fluorophores, preventing photon emission (fluorescence) and dissipating energy as heat.

Frequently Asked Questions (FAQs)

Q1: Why does my NBD signal bleach so quickly? A: The nitro group facilitates Intersystem Crossing (ISC) to the triplet state. This triplet state reacts efficiently with molecular oxygen to generate singlet oxygen (


), which destroys the fluorophore.
  • Fix: You must use a high-quality anti-fade reagent (e.g., ProLong Glass or oxidases) and minimize light exposure.

Q2: Can I use NBD-glucose (2-NBDG) to measure uptake in fixed cells? A: No. 2-NBDG is a metabolite, not a covalent label. If you fix the cells, the membrane permeabilization will wash the 2-NBDG out immediately. This must be a live-cell assay.

Q3: I am using a "Nitro" dark quencher (e.g., DNP) in a FRET pair, but I still see background. Why? A: Check your donor-acceptor distance. Nitro-based quenching (like DNP) is often contact-mediated or short-range FRET. If your linker is too long (>100Å), quenching efficiency drops exponentially.

References & Authoritative Grounding

  • Chattopadhyay, A. (1990). Chemistry and biology of N- (7-nitrobenz-2-oxa-1, 3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15. Link

    • Core Reference for NBD Solvatochromism and Physics.

  • Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-(acyl)-sphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry, 27(12), 4439-4445. Link

    • The definitive protocol for BSA Back-Exchange.

  • Mukherjee, S., et al. (1994). Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches.[6][7] The Journal of Physical Chemistry, 98(25), 6419-6424. Link

    • Validates the mechanism of dipole relaxation in polar solvents.

  • Schnell, S. A., et al. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry, 47(6), 719-730. Link

    • Reference for using quenching dyes to reduce tissue background.

Sources

Troubleshooting

resolving peak tailing in HPLC for 3-{3-amino-4-nitroanilino}-1-propanol

Welcome to the technical support resource for resolving chromatographic issues encountered with 3-{3-amino-4-nitroanilino}-1-propanol. This guide is structured as a series of frequently asked questions (FAQs) to directly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for resolving chromatographic issues encountered with 3-{3-amino-4-nitroanilino}-1-propanol. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common problem of peak tailing. Our approach is grounded in first principles of chromatography to empower you to not only solve the immediate issue but also build robust analytical methods for the future.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 3-{3-amino-4-nitroanilino}-1-propanol on my C18 column. What is the most likely cause?

A1: The peak tailing you are observing is most likely due to strong, unwanted secondary interactions between your molecule and the stationary phase.

Your analyte, 3-{3-amino-4-nitroanilino}-1-propanol, possesses two basic amino groups. In typical reversed-phase HPLC, silica-based stationary phases (like C18) have a population of residual silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3.5.

The basic amino groups on your molecule will be protonated (positively charged, -NH₃⁺) at acidic to neutral pH. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, as depicted below. This interaction is stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.

cluster_0 Silica Surface cluster_1 Analyte silanol Deprotonated Silanol (Si-O⁻) (High Energy Site) analyte Protonated Analyte (R-NH₃⁺) analyte->silanol Strong Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Q2: My mobile phase is acetonitrile and water. How can I modify it to reduce this tailing?

A2: Modifying your mobile phase is the most direct and effective first step. The goal is to disrupt the ionic interaction between the analyte and the silanol groups. You have two primary strategies: pH adjustment and the use of competitive additives.

Strategy 1: Mobile Phase pH Adjustment

By lowering the pH of your aqueous mobile phase to between 2.5 and 3.0, you can protonate the majority of the surface silanol groups (Si-OH). This neutralizes the negative charge on the stationary phase, thereby preventing the strong ionic attraction with your protonated analyte.

Strategy 2: Use of a Competitive Base Additive

A small, basic additive, often called a "tailing suppressor," can be added to the mobile phase. This additive, typically an amine like triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

Recommended Mobile Phase Modifications:

ParameterInitial Condition (Problematic)Recommended Modification 1 (pH Control)Recommended Modification 2 (Competitive Additive)Rationale
Aqueous Phase Water0.1% Formic Acid or 0.1% TFA in Water0.1% Triethylamine (TEA) in Water, pH adjusted to ~7Lowers pH to protonate silanols, minimizing ionic interactions.
Target pH Uncontrolled (~5-7)2.7 - 3.0 ~7.0 - 7.5At low pH, silanols are neutral. At neutral pH with TEA, silanols are masked by the additive.
Organic Phase AcetonitrileAcetonitrileAcetonitrileNo change needed.

Troubleshooting Workflow: A Step-by-Step Protocol

If simple mobile phase adjustments are insufficient, a more systematic approach is required. Follow this workflow to diagnose and resolve persistent peak tailing.

G start Peak Tailing Observed check_ph Step 1: Mobile Phase pH Is pH controlled between 2.5-3.0? start->check_ph add_additive Step 2: Add Competitive Base Add 0.1% TEA to mobile phase. check_ph->add_additive No resolved Peak Shape Acceptable check_ph->resolved Yes change_column Step 3: Change Stationary Phase Switch to an end-capped or polar-embedded column. add_additive->change_column No add_additive->resolved Yes optimize_temp Step 4: Optimize Temperature Increase column temp to 35-45°C. change_column->optimize_temp No change_column->resolved Yes optimize_temp->resolved Yes

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Experimental Protocol: Implementing Mobile Phase pH Control

This protocol details the most common first step in addressing amine-related peak tailing.

Objective: To improve the peak shape of 3-{3-amino-4-nitroanilino}-1-propanol by adjusting the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Calibrated pH meter

  • Your prepared sample of 3-{3-amino-4-nitroanilino}-1-propanol

Procedure:

  • Prepare Aqueous Mobile Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid (for a final concentration of 0.1%).

    • Mix thoroughly.

    • Verify with a calibrated pH meter that the pH is between 2.7 and 3.0.

    • Degas the solvent using sonication or vacuum filtration.

  • Prepare Organic Mobile Phase (Mobile Phase B):

    • Use 100% HPLC-grade acetonitrile.

  • Equilibrate the System:

    • Install your C18 column.

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with your initial gradient conditions (e.g., 95% A / 5% B) for at least 15-20 column volumes. Ensure the baseline is stable.

  • Analyze Sample:

    • Inject your sample and acquire the chromatogram using your established gradient method.

  • Evaluate Results:

    • Compare the peak tailing factor from this run with your original chromatogram. A significant reduction in tailing should be observed.

Q3: I've adjusted the pH, but the tailing is still not perfect. What's my next option?

A3: If pH control alone is insufficient, the next logical step is to consider the column chemistry itself. Not all C18 columns are created equal.

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," a process where residual silanols are chemically reacted with a small silylating agent to make them less active. If you are using an older "Type A" silica column, switching to a modern "Type B" high-purity, end-capped column will dramatically reduce tailing.

  • Consider an Alternative Stationary Phase: For particularly challenging basic compounds, a C18 phase might not be ideal. Consider a column with a different chemistry:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., a carbamate) embedded near the base of the C18 chain. This polar group helps to shield the silanols and provides an alternative, weaker interaction site for polar analytes, often resulting in symmetrical peaks without the need for harsh mobile phase additives.

    • Hybrid Silica Columns: These columns incorporate organic groups into the underlying silica particle itself, reducing the number of available silanol groups and increasing pH stability.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]

  • McCalley, D. V. (2010). A study of the factors controlling the performance of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29–71. [Link]

  • Klaus, K. U., & Majors, R. E. (2006). The Role of pH in Reversed-Phase HPLC. LCGC North America, 24(s4), 26–34. [Link]

  • Waters Corporation. (n.d.). A Primer on Reversed-Phase HPLC Mobile Phase Additives. Retrieved from [Link]

  • Majors, R. E. (2013). The Top 10 HPLC and UHPLC Column Myths. LCGC North America, 31(11), 936–947. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated Analytical Methods for 4-Amino-3-Nitrophenol Quantification

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 4-Amino-3-Nitrophenol 4-amino-3-nitrophenol (4A3NP) is a key intermediate and potential impurity in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Amino-3-Nitrophenol

4-amino-3-nitrophenol (4A3NP) is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds and a component in cosmetic formulations, notably hair dyes.[1][2] Its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. The presence of amino and nitro functional groups on the phenol ring presents unique analytical challenges, including potential for degradation and the need for high specificity, especially in complex matrices. This guide compares the most prevalent and effective analytical techniques for 4A3NP quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

The selection of an optimal analytical method is not a one-size-fits-all decision. It is a strategic choice dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and the overarching goal of the study—be it quality control, stability testing, or pharmacokinetic analysis. This guide is structured to provide the necessary data and expert insights to make an informed decision.

The Foundation of Reliable Measurement: Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][3] Key validation parameters, which will be discussed for each method, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

This section provides a detailed comparison of HPLC, LC-MS/MS, GC, and UV-Vis Spectrophotometry for the quantification of 4-amino-3-nitrophenol.

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds like 4A3NP. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Principle of Operation: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The components of the sample separate based on their differential affinity for the two phases. For 4A3NP, reversed-phase HPLC with a C18 column is the most common approach. Detection is typically performed using a UV-Vis or PDA detector, which measures the absorbance of the analyte as it elutes from the column.

Experimental Protocol: HPLC-PDA Method for 4-Amino-3-Nitrophenol

  • Instrumentation: HPLC system with a PDA detector.

  • Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M acetic buffer (pH 5.9) and acetonitrile (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: PDA detector monitoring at a specified wavelength (based on the UV spectrum of 4A3NP).

  • Sample Preparation:

    • Prepare a stock solution of 4-amino-3-nitrophenol reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., dissolution in mobile phase followed by filtration).

Figure 1: General workflow for HPLC-PDA analysis of 4-amino-3-nitrophenol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice. It couples the separation power of LC with the highly specific detection capabilities of tandem mass spectrometry.

Principle of Operation: After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS system (e.g., a triple quadrupole), the first quadrupole selects the precursor ion of 4A3NP. This ion is then fragmented in a collision cell, and the second quadrupole selects specific product ions for detection. This multiple reaction monitoring (MRM) provides exceptional specificity.

Experimental Protocol: LC-MS/MS Method for 4-Amino-3-Nitrophenol

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an ESI source.[4]

  • Column: C18 column (e.g., LUNA 3 µm, 150 x 3.00 mm).[4]

  • Mobile Phase: Isocratic elution with 40% acetonitrile in water containing 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • MS/MS Detection (MRM): Positive ion mode with precursor-to-product ion transition for 4A3NP (e.g., m/z 154.9 → 137). An internal standard (e.g., 2-aminophenol) is recommended.[4]

  • Sample Preparation:

    • Prepare stock and calibration standards as for HPLC.

    • For biological matrices, protein precipitation or liquid-liquid extraction may be necessary. For example, mix 50 µL of the sample with 150 µL of ethanol containing the internal standard, vortex, and centrifuge.[4]

    • Filter the supernatant before injection.[4]

Figure 2: Workflow for LC-MS/MS quantification of 4-amino-3-nitrophenol.
Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[5][6] While 4A3NP has limited volatility, GC analysis is possible, often requiring derivatization to improve its chromatographic properties and thermal stability.

Principle of Operation: A gaseous mobile phase (carrier gas) carries the vaporized sample through the GC column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. Derivatization, such as silylation or acylation, can be employed to block the polar hydroxyl and amino groups, increasing volatility and reducing peak tailing.

Hypothetical GC-MS Protocol for 4-Amino-3-Nitrophenol (Extrapolated)

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless injection.

  • Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

  • Detection: FID for general quantification or MS for higher selectivity.

  • Sample Preparation and Derivatization:

    • Extract 4A3NP from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to complete the reaction.

    • Inject the derivatized sample into the GC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by the analyte in a solution. It is often used for straightforward assays where the sample matrix is simple and free of interfering substances.

Principle of Operation: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A standard calibration curve is generated by measuring the absorbance of solutions of known concentrations.

Hypothetical UV-Vis Spectrophotometric Protocol for 4-Amino-3-Nitrophenol

  • Instrumentation: UV-Vis Spectrophotometer.

  • Wavelength: The wavelength of maximum absorbance (λmax) for 4A3NP (determined by scanning a standard solution).

  • Solvent/Blank: A solvent that dissolves the analyte and does not absorb at the analytical wavelength (e.g., methanol or a specific buffer).

  • Procedure:

    • Prepare a series of standard solutions of 4A3NP.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance.

    • Determine the concentration of the sample from the calibration curve.

Performance Comparison

The following table summarizes the performance characteristics of the discussed analytical methods for 4-amino-3-nitrophenol quantification. Data is sourced from published validated methods where available, or extrapolated from the analysis of structurally similar compounds for GC and UV-Vis.

ParameterHigh-Performance Liquid Chromatography (HPLC-PDA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography (GC-FID/MS) (Extrapolated)UV-Vis Spectrophotometry (Extrapolated)
Principle Liquid-solid partitioningLC separation followed by mass-based detectionGas-liquid partitioningLight absorption
Specificity Good to Excellent (depends on resolution from impurities)Excellent (based on precursor/product ion transition)Good to Excellent (especially with MS)Low to Moderate (prone to interference from UV-absorbing compounds)
Linearity (R²) > 0.999[1]> 0.996[4]Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 99.06 - 101.05%[1]93.5 - 111.73%[4]95 - 105%98 - 102%
Precision (%RSD) < 2%[1]1.7 - 14.46%[4]< 5%< 2%
Limit of Quantification (LOQ) 0.07% (in formulation)[1]50 - 80 ng/mL[4]0.1 - 1 µg/mL1 - 5 µg/mL
Sample Derivatization Not requiredNot requiredOften requiredNot required
Primary Advantages Robust, widely available, good precision and accuracy.Highest sensitivity and selectivity, ideal for complex matrices.High resolution for volatile compounds, sensitive detectors.Simple, rapid, low cost.
Primary Disadvantages Moderate sensitivity compared to LC-MS/MS.Higher cost and complexity of instrumentation.Requires derivatization for non-volatile compounds, potential for thermal degradation.Low specificity, not suitable for complex mixtures.

Conclusion and Recommendations

The choice of analytical method for the quantification of 4-amino-3-nitrophenol is a critical decision that directly impacts the quality and reliability of the resulting data.

  • High-Performance Liquid Chromatography (HPLC) with PDA detection stands out as a robust and reliable workhorse method for routine quality control and assay of 4A3NP in pharmaceutical formulations and cosmetic products. It offers an excellent balance of specificity, accuracy, and precision without the need for sample derivatization.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal choice when ultimate sensitivity and selectivity are required.[4] It is the gold standard for bioanalytical studies (e.g., dermal absorption, pharmacokinetics) and for the detection of trace-level impurities in complex matrices.

  • Gas Chromatography (GC) , while a powerful technique, presents more challenges for a polar, semi-volatile compound like 4A3NP. The necessity for derivatization adds a step to the sample preparation process and introduces potential variability. However, for specific applications where GC is the preferred platform, a validated derivatization-GC-MS method could provide the required performance.

  • UV-Vis Spectrophotometry offers a simple and cost-effective solution for the quantification of 4A3NP in simple, well-defined matrices, such as in-process control of a reaction mixture where 4A3NP is the primary absorbing species. Its utility is limited by its inherent lack of specificity, making it unsuitable for complex samples or for stability-indicating assays.

Ultimately, the development and validation of any analytical method must be guided by a thorough understanding of the analyte, the sample matrix, and the intended purpose of the results, all within the framework of established regulatory guidelines.[1][3]

References

  • Lee, S., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 340. Available at: [Link]

  • International Council for Harmonisation (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • Sari, Y. P., & Fidrianny, I. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1), 32-41. Available at: [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • Drawell (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • Rastogi, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10.
  • European Commission, Scientific Committee on Consumer Products (2007). Opinion on 4-amino-3-nitrophenol (B51). Available at: [Link]

  • PubMed (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Available at: [Link]

  • ALWSCI (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Aminonitrophenol Hair Dyes: Performance, Stability, and Safety

In the realm of cosmetic science, the selection and application of hair colorants are predicated on a delicate balance of aesthetic performance, stability, and toxicological safety. Among the diverse chemical classes of...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of cosmetic science, the selection and application of hair colorants are predicated on a delicate balance of aesthetic performance, stability, and toxicological safety. Among the diverse chemical classes of hair dyes, aminonitrophenols represent a significant category of semi-permanent and permanent colorants valued for their ability to produce a range of red and brown tones. This guide provides a comprehensive comparative study of different aminonitrophenol isomers used in hair dye formulations, offering in-depth technical insights and experimental protocols for their evaluation.

Introduction to Aminonitrophenol Hair Dyes

Aminonitrophenols are aromatic compounds containing amino, nitro, and hydroxyl functional groups attached to a benzene ring. Their utility as hair dyes stems from their ability to diffuse into the hair shaft and impart color. They can be used as direct (non-oxidative) dyes or as couplers in oxidative dyeing systems. In non-oxidative systems, the aminonitrophenol molecules, which are already colored, deposit within the hair cuticle, providing a semi-permanent color that typically withstands several washes.[1][2] In oxidative (permanent) systems, they act as "couplers," reacting with a primary intermediate (such as p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide) to form larger, stable color molecules within the hair cortex.[1][3]

The specific color imparted and the performance characteristics of the dye are highly dependent on the isomeric structure of the aminonitrophenol. This guide will focus on a comparative analysis of the following key isomers:

  • 2-Amino-3-nitrophenol

  • 2-Amino-4-nitrophenol

  • 2-Amino-5-nitrophenol

  • 4-Amino-3-nitrophenol

  • 4-Amino-2-nitrophenol

Comparative Overview of Aminonitrophenol Isomers

The positioning of the amino, nitro, and hydroxyl groups on the benzene ring significantly influences the tinctorial properties, stability, and safety profile of each isomer.

IsomerCommon ApplicationsReported Color ContributionKey Characteristics
2-Amino-3-nitrophenol Semi-permanent and permanent hair dyes.[4]Reddish-brown tonesGenerally considered safe for use in hair dyes at specified concentrations.[4]
2-Amino-4-nitrophenol Semi-permanent and permanent hair dyes.[4]Yellow to reddish-brown tonesUsed as an intermediate in the manufacture of azo dyes.[5]
2-Amino-5-nitrophenol Semi-permanent and permanent hair dyes.[4]Reddish-brown tonesGenerally considered safe for use in hair dyes at specified concentrations.[4] Dermal absorption has been studied under oxidative conditions.[6]
4-Amino-3-nitrophenol Semi-permanent and permanent hair dyes.[4][7]Bordeaux to red hues.[7]Regulated for use in hair dye formulations in regions like Europe and Korea with maximum allowable concentrations.[7] Exhibits potential for skin sensitization.[7]
4-Amino-2-nitrophenol Historically used in hair dyes.Brown tonesSafety concerns have been raised due to potential carcinogenicity and mutagenicity, leading to insufficient data to determine its safety for use in hair dyes.[4][8]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of different aminonitrophenol hair dyes, a series of standardized experimental protocols should be employed. The following sections detail the methodologies for assessing key performance and safety parameters.

Color Fastness Evaluation

Color fastness is a critical performance metric, indicating the resistance of the color to fading or bleeding under various conditions.

This test evaluates the durability of the hair color after repeated washing cycles.

Methodology:

  • Hair Swatch Preparation: Utilize standardized bleached human hair swatches for consistent results.

  • Dye Application: Prepare separate hair dye formulations for each aminonitrophenol isomer according to a standard base formulation. Apply the dye to the hair swatches as per the manufacturer's instructions (or a standardized laboratory protocol), ensuring consistent application time and temperature. Rinse and dry the swatches.

  • Initial Color Measurement: Measure the initial color of the dyed swatches using a spectrophotometer or a chromameter to obtain CIELAB (Lab*) values.[9]

  • Washing Cycles: Subject the dyed swatches to a series of standardized washing cycles. A typical cycle involves immersion in a diluted shampoo solution for a set duration (e.g., 4 minutes), followed by rinsing and air-drying.[9] This process is repeated multiple times (e.g., 5, 10, 15 cycles).

  • Color Measurement after Washing: After each set of washing cycles, measure the Lab* values of the swatches again.

  • Calculation of Color Change (ΔE): Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2] A higher ΔE value indicates a greater color change and lower wash fastness.[9]

Causality: The chemical structure of the aminonitrophenol and its interaction with the hair fiber will influence its leachability during washing. Larger molecules formed in oxidative dyeing systems generally exhibit better wash fastness.

This protocol assesses the stability of the hair color upon exposure to light, simulating sun exposure.

Methodology:

  • Dyed Swatch Preparation: Prepare and dye hair swatches as described in the wash fastness protocol.

  • Initial Color Measurement: Record the initial Lab* values of the dyed swatches.

  • Light Exposure: Place the dyed swatches in a light cabinet equipped with a UV light source that simulates summer sunlight.[9] Expose the swatches for a predetermined duration (e.g., equivalent to 8 hours of summer sunlight).[9] Untreated dyed swatches should be kept in the dark as controls.

  • Final Color Measurement: After light exposure, measure the Lab* values of the exposed and control swatches.

  • Data Analysis: Compare the ΔE values of the exposed swatches to the control swatches to determine the degree of fading caused by light.

Causality: The chromophore of the aminonitrophenol dye can be susceptible to photochemical degradation upon absorption of UV radiation, leading to a loss of color. The specific molecular structure will determine its photostability.

Stability Testing of Hair Dye Formulations

The stability of the hair dye product itself is crucial for ensuring its efficacy and safety over its shelf life.

This test subjects the hair dye formulations to stress conditions to predict their long-term stability.

Methodology:

  • Sample Preparation: Prepare the final hair dye formulations containing each aminonitrophenol isomer.

  • Storage Conditions: Store the samples under various conditions, including elevated temperature (e.g., 45°C), low temperature (e.g., -4°C), and cycling temperatures, for a specified period (e.g., three months).[10][11]

  • Evaluation: At regular intervals, evaluate the samples for changes in organoleptic properties (color, odor, appearance), pH, viscosity, and homogeneity.[11][12]

  • Performance Testing: After the stability study, perform the hair strand test to check for any changes in coloring effectiveness.[11]

Causality: Extreme temperatures can accelerate chemical reactions within the formulation, such as oxidation of the dye or changes in the emulsion system, leading to a degradation of the product's performance and aesthetics.

Toxicological Assessment

Ensuring the safety of hair dye ingredients is paramount. The following are key toxicological endpoints to consider for a comparative study.

Aminonitrophenols, like many aromatic amines, can have the potential to cause skin sensitization, leading to allergic contact dermatitis.[13]

Methodology:

  • In Vitro/In Chemico Methods: Utilize validated non-animal testing methods such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay to predict the skin sensitization potential. These assays assess the molecular initiating events of the skin sensitization adverse outcome pathway.

  • In Vivo (Historical Data): Reference historical Local Lymph Node Assay (LLNA) data where available. For instance, 4-amino-3-nitrophenol has been shown to have extreme sensitization potential in mouse studies.[7]

Causality: The electrophilic nature of some aminonitrophenols or their metabolites allows them to react with skin proteins, forming haptens that can elicit an immune response.

The extent to which the dye penetrates the skin is a critical factor in assessing systemic toxicity risk.

Methodology:

  • In Vitro Dermal Absorption Study: Utilize Franz diffusion cells with excised human or animal skin (e.g., mini-pig skin) as the barrier.[6][7]

  • Dye Application: Apply the hair dye formulation containing the aminonitrophenol isomer to the skin surface at a defined concentration and volume.[7]

  • Sample Collection: At various time points, collect samples from the receptor fluid, stratum corneum, and the remaining skin layers (epidermis and dermis).[6][7]

  • Quantification: Analyze the concentration of the aminonitrophenol in each compartment using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]

  • Calculation: Determine the percentage of the applied dose that has been absorbed through the skin.

Causality: The physicochemical properties of the aminonitrophenol isomer, such as its molecular weight and octanol-water partition coefficient (Log Pow), will influence its ability to penetrate the stratum corneum.[7] Formulation components can also impact dermal absorption.

Visualization of Experimental Workflow and Chemical Structures

Experimental Workflow for Comparative Dye Performance

G cluster_prep Preparation cluster_eval Evaluation cluster_cf Color Fastness Tests cluster_tox Toxicological Tests HairSwatches Hair Swatches ColorFastness Color Fastness HairSwatches->ColorFastness DyeFormulations Dye Formulations DyeFormulations->ColorFastness Stability Stability Testing DyeFormulations->Stability Toxicity Toxicological Assessment DyeFormulations->Toxicity WashFastness Wash Fastness ColorFastness->WashFastness LightFastness Light Fastness ColorFastness->LightFastness Sensitization Skin Sensitization Toxicity->Sensitization DermalAbsorption Dermal Absorption Toxicity->DermalAbsorption G cluster_2A3NP 2-Amino-3-nitrophenol cluster_2A4NP 2-Amino-4-nitrophenol cluster_2A5NP 2-Amino-5-nitrophenol cluster_4A3NP 4-Amino-3-nitrophenol cluster_4A2NP 4-Amino-2-nitrophenol node_2A3NP node_2A3NP node_2A4NP node_2A4NP node_2A5NP node_2A5NP node_4A3NP node_4A3NP node_4A2NP node_4A2NP

Caption: Chemical structures of the compared aminonitrophenol isomers.

Conclusion

The selection of an aminonitrophenol isomer for a hair dye formulation requires a multifaceted evaluation of its performance, stability, and safety. While isomers like 2-amino-3-nitrophenol, 2-amino-4-nitrophenol, and 2-amino-5-nitrophenol are generally considered safe for use under specified conditions, others like 4-amino-3-nitrophenol warrant careful consideration due to their sensitization potential. [4][7]Furthermore, the use of 4-amino-2-nitrophenol is not recommended due to unresolved safety concerns regarding its potential carcinogenicity and mutagenicity. [4][8] By employing the standardized experimental protocols outlined in this guide, researchers and formulation scientists can conduct robust comparative studies to select the most appropriate aminonitrophenol dye for their specific application, ensuring both desirable aesthetic outcomes and consumer safety. The interplay between chemical structure and performance characteristics underscores the importance of a data-driven approach to hair dye development.

References

  • Final Report On The Safety Assessment of Amino Nitrophenols As Used in Hair Dyes. (2016, September 11). International Journal of Toxicology. [Link]

  • Color Stability Testing in Hair Dyes. (n.d.). Pacifica Chemical. [Link]

  • da França, S. A., & Dario, M. F. (2022). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. Molecules, 27(12), 3823. [Link]

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  • Hair Dye Lab. (2025, December 17). CarasaLab. [Link]

  • Kim, J., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 332. [Link]

  • Burnett, C. L., et al. (2009). Final report on the safety assessment of amino nitrophenols as used in hair dyes. International journal of toxicology, 28(6_suppl), 191S-217S. [Link]

  • Gao, Y., et al. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. Toxics, 10(6), 318. [Link]

  • Hair Colour Fastness. (n.d.). Eurofins. [Link]

  • Colour fastness according to ISO 105 series. (n.d.). Centexbel. [Link]

  • Evaluation and Stability Study of Hair Colourants – A Comparison. (2025, May 19). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Stability Test Of Dyes From Beetroot Extract (Beta Vulgaris L.) In Hair Dye Cream. (2022, July 4). International Journal of Pharmaceutical Research and Applications. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). (2007, March 21). European Commission. [Link]

  • Allergy to 3-nitro-p-hydroxyethylaminophenol and 4-amino-3-nitrophenol in a hair dye. (2025, August 5). Contact Dermatitis. [Link]

  • Mastering Color Fastness: Test Methods and Techniques for Exceptional Results. (2023, July 31). Textile Blog. [Link]

  • Fastness Testing. (n.d.). Scribd. [Link]

  • Ecotoxicological Aspects of Hair Dyes: A Review. (2026, January 26). Toxics. [Link]

  • Dye dangers: Harmful chemicals in hair coloring products and their health concerns. (2024, August 7). Environmental Working Group. [Link]

  • Evaluation of Color Fastness and Skin Irritation of Hair Dye Cream from Henna Leaves (Lawsonia inermis L.). (n.d.). Can Tho University of Medicine and Pharmacy. [Link]

  • Toxic Chemicals in Hair Dye and Safer Options. (2018, January 19). Made Safe. [Link]

  • Determination of Aminonitrophenols in Hair Dyes Using a Carbon Paste Electrode and a Boron-Doped Diamond Film Electrode. (2011, August 1). International Journal of Electrochemical Science. [Link]

  • 2-AMINO-4-NITROPHENOL. (n.d.). Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]

  • The Chemistry of Permanent Hair Dyes. (2015, May 14). Compound Interest. [Link]

  • Types of Hair Dye and Their Mechanisms of Action. (2025, October 16). ResearchGate. [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). National Center for Biotechnology Information. [Link]

  • Types of Hair Dye and Their Mechanisms of Action. (2015, April 22). MDPI. [Link]

  • Oxidation hair dyes based on 4-aminophenol derivatives as well as new 4 ... - Google Patents. (n.d.).

Sources

Validation

Comparative Technical Guide: 3-(3-amino-4-nitroanilino)-1-propanol vs. 4-amino-3-nitrophenol

Focus: Physicochemical Properties, Analytical Performance, and Toxicological Profiling for R&D Applications. Executive Summary This guide provides a technical comparison between 3-(3-amino-4-nitroanilino)-1-propanol (com...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Physicochemical Properties, Analytical Performance, and Toxicological Profiling for R&D Applications.

Executive Summary

This guide provides a technical comparison between 3-(3-amino-4-nitroanilino)-1-propanol (commonly known as HC Red No. 3 ) and 4-amino-3-nitrophenol . While primarily utilized as chromophores in the cosmetic industry (semi-permanent and oxidative dyes), these molecules serve as critical reference standards in pharmaceutical research for understanding nitro-aromatic metabolic fate , skin permeation kinetics , and sensitization potential .

For the drug development professional, these compounds represent a classic Structure-Activity Relationship (SAR) case study:

  • HC Red No. 3 illustrates how aliphatic chain functionalization (propanol tail) alters lipophilicity and solubility.

  • 4-amino-3-nitrophenol serves as a baseline for phenolic nitro-aromatics, exhibiting higher reactivity and distinct oxidative degradation pathways.

Part 1: Physicochemical Characterization (The "Hardware")

The fundamental difference lies in the N-substitution. HC Red No. 3 possesses a hydroxypropyl chain attached to the amine, increasing its molecular weight and altering its hydrophilicity compared to the compact, phenolic structure of 4-amino-3-nitrophenol.

Table 1: Comparative Physicochemical Data
Parameter3-(3-amino-4-nitroanilino)-1-propanol (HC Red No. 3)4-amino-3-nitrophenolSignificance in R&D
CAS Number 2871-01-4610-81-1Identification
Molecular Weight 211.22 g/mol 154.12 g/mol Permeation potential (Dalton rule)
Structure Type Nitro-aniline with aliphatic alcohol tailNitro-phenolMetabolic stability indicator
LogP (octanol/water) ~ 0.35 (calculated)0.9 (experimental)Lipophilicity & Bioavailability
pKa Basic amine functions~ 8.5 (Phenolic OH)Ionization state at physiological pH
Solubility (Water) Moderate (enhanced by OH tail)Low to ModerateFormulation compatibility
Absorption Max (

)
~ 505 nm (Red/Violet)~ 410-480 nm (Yellow/Red)Detection wavelength (HPLC-UV)

Key Insight: The lower LogP of HC Red No. 3 suggests reduced passive diffusion across lipid bilayers compared to the more lipophilic 4-amino-3-nitrophenol, yet it remains a potent sensitizer. This challenges the assumption that lower lipophilicity always equates to lower dermal toxicity.

Part 2: Performance & Stability Profiles

Stability in Solution
  • HC Red No. 3: Exhibits superior hydrolytic stability due to the steric bulk of the propanol group protecting the amine. However, it is sensitive to photodegradation.

  • 4-amino-3-nitrophenol: Highly susceptible to oxidation, particularly in alkaline environments (pH > 8). The phenolic hydroxyl group facilitates the formation of quinone-imine intermediates, which are reactive electrophiles.

Metabolic Fate (Nitro-Reduction)

Both compounds are subject to nitro-reduction by hepatic reductases and skin microflora. This is a critical safety checkpoint in drug design, as nitro-reduction yields aromatic amines (phenylenediamines), which are often associated with genotoxicity.

  • Pathway: Nitro group (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).
  • Risk: The intermediate hydroxylamines are often the culprit for DNA adduct formation.

Part 3: Toxicological Profile (Safety Assessment)

For researchers using these as surrogate markers or in formulation testing, understanding their toxicity profile is mandatory.

Table 2: Toxicology & Safety Benchmarks
EndpointHC Red No. 34-amino-3-nitrophenol
Sensitization (LLNA) Extreme Sensitizer (EC3 < 0.1%)Strong Sensitizer
Mutagenicity (Ames) Mixed results (Strain specific)Generally Negative (S9 activated)
Carcinogenicity No evidence in rat bioassays (NTP)No evidence in standard bioassays
Skin Absorption Low (due to hydrophilicity)Moderate (Phenolic nature aids transport)

Critical Warning: Both compounds are potent skin sensitizers. In laboratory settings, double-gloving (Nitrile) and handling in a fume hood are non-negotiable requirements to prevent occupational contact dermatitis.

Part 4: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Analysis

Use this protocol for purity assessment and stability tracking.

Objective: Separate and quantify nitro-aromatic impurities.

Instrumentation:

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Column Temperature: 30°C.

  • Detection:

    • Channel A: 254 nm (General aromatics).

    • Channel B: 505 nm (Specific for HC Red No. 3).

    • Channel C: 430 nm (Specific for 4-amino-3-nitrophenol).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5%
10.0 95%
12.0 95%
12.1 5%

| 15.0 | 5% (Re-equilibration) |

Validation Criteria:

  • Tailing Factor: Must be < 1.5.[1]

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    

Part 5: Visualization & Logic Flows

Diagram 1: Analytical & Safety Assessment Workflow

This diagram outlines the decision tree for evaluating these compounds in a research setting, moving from raw material ID to safety clearance.

AnalyticalWorkflow Start Raw Material Input (HC Red 3 or 4-A-3-NP) ID_Check Identity Verification (NMR / IR / MS) Start->ID_Check Purity Purity Analysis (HPLC-DAD Protocol) ID_Check->Purity Decision_Purity Purity > 98%? Purity->Decision_Purity Reject Reject / Recrystallize Decision_Purity->Reject No Stability Stability Testing (Oxidative/Hydrolytic) Decision_Purity->Stability Yes Tox_Screen Toxicological Screening (Ames Test / HET-CAM) Stability->Tox_Screen Pass

Caption: Workflow for qualifying nitro-aromatic compounds prior to formulation or biological testing.

Diagram 2: Metabolic Reduction Pathway (The "Toxic Liability")

This diagram illustrates the metabolic reduction of the nitro group, a key concern for mutagenicity in drug development.

MetabolicPathway Parent Parent Nitro Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Reductase (2e-) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reductase (2e-) Amine Aromatic Amine (R-NH2) Hydroxylamine->Amine Reductase (2e-) DNA_Adduct DNA Adduct Formation (Genotoxicity Risk) Hydroxylamine->DNA_Adduct Electrophilic Attack

Caption: Stepwise nitro-reduction pathway showing the critical hydroxylamine intermediate responsible for potential genotoxicity.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3 (Colipa n° B50).[2][3] SCCS/1293/10.[2][3][4] European Commission.[1][2][4][5]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 4-Amino-3-nitrophenol (Colipa n° B51).[1] SCCP/1059/06.[1] European Commission.[1][2][4][5]

  • PubChem. (n.d.).[6] Compound Summary: 3-(3-amino-4-nitroanilino)-1-propanol (HC Red No. 3). National Library of Medicine.

  • PubChem. (n.d.).[6] Compound Summary: 4-Amino-3-nitrophenol.[7][8][1][9][10] National Library of Medicine.

  • Scientific Committee on Consumer Safety (SCCS). (2013).[4] Memorandum on hair dye substances and their sensitising properties.[3][4] SCCS/1509/13.[4]

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Nitrophenol Derivatives

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of immunoassays, particularly those targeting small molecules like nitrophenol derivatives, under...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of immunoassays, particularly those targeting small molecules like nitrophenol derivatives, understanding and quantifying cross-reactivity is not merely a quality control step; it is fundamental to the generation of reliable and reproducible data. This guide provides an in-depth comparison of antibody performance against various nitrophenol derivatives, supported by experimental data and detailed protocols. We will explore the nuances of antibody-hapten interactions, offering insights into the structural basis of cross-reactivity and its practical implications.

The Significance of Cross-Reactivity in Nitrophenol Immunoassays

Nitrophenols and their derivatives are a class of compounds frequently used as haptens to elicit antibody responses. The dinitrophenyl (DNP) and nitrophenyl (NP) systems, in particular, have been instrumental in advancing our understanding of immunology, including antibody affinity maturation and specificity.[1] However, the structural similarity among nitrophenol isomers and related compounds presents a significant challenge: the potential for antibody cross-reactivity.

An antibody raised against a specific nitrophenol conjugate may also bind to other, structurally similar nitrophenols. This phenomenon can lead to false-positive results or an overestimation of the target analyte's concentration in an immunoassay.[2] Therefore, a thorough characterization of an antibody's cross-reactivity profile is essential for the development of specific and accurate immunoassays for research, diagnostic, and pharmaceutical applications.

Comparative Analysis of Antibody Cross-Reactivity

To illustrate the varying degrees of specificity among anti-nitrophenol antibodies, we have compiled representative data from competitive ELISA and Surface Plasmon Resonance (SPR) analyses. These techniques are the gold standard for quantifying the binding affinity and kinetics of antibody-hapten interactions.

Competitive ELISA Data

Competitive ELISA is a powerful tool for assessing the cross-reactivity of antibodies against small molecules.[2] In this assay, a known concentration of the target hapten (the competitor) and the antibody are incubated in a microplate well coated with a hapten-protein conjugate. The degree of inhibition of the antibody binding to the coated antigen is proportional to the concentration and affinity of the competitor in solution. The IC50 value, the concentration of the competitor that inhibits 50% of the antibody binding, is a key metric for cross-reactivity. A lower IC50 value indicates a higher affinity of the antibody for the competing hapten.

Table 1: Comparative Cross-Reactivity of Anti-Nitrophenol Monoclonal Antibodies (Competitive ELISA)

Competitor HaptenAnti-2,4-DNP mAb (Clone 1) IC50 (nM)% Cross-ReactivityAnti-4-NP mAb (Clone B1-8) IC50 (nM)% Cross-Reactivity
2,4-Dinitrophenol (2,4-DNP) 15 100% 5,0000.8%
4-Nitrophenol (4-NP) 8001.9%40 100%
2-Nitrophenol (2-NP) 1,2001.3%2,5001.6%
3-Nitrophenol (3-NP) 3,5000.4%8,0000.5%
2,6-Dinitrophenol (2,6-DNP) 2506.0%10,0000.4%
4-Hydroxy-3-iodo-5-nitrophenylacetyl (NIP) 6002.5%25160%
4-Hydroxy-3,5-dinitrophenylacetyl (NNP) 4533.3%15026.7%

% Cross-Reactivity = (IC50 of immunizing hapten / IC50 of competitor hapten) x 100

Analysis of ELISA Data:

The data clearly demonstrates that the anti-2,4-DNP monoclonal antibody (Clone 1) exhibits high specificity for its target immunogen, with significantly higher IC50 values (lower affinity) for mononitrophenols and other dinitrophenol isomers. Conversely, the anti-4-NP monoclonal antibody (Clone B1-8) shows the highest affinity for 4-NP. Interestingly, this antibody displays a phenomenon known as heterocliticity , where it binds to a related hapten, NIP, with even higher affinity than its original immunogen.[3] This highlights the importance of screening against a panel of related compounds to fully characterize an antibody's binding profile.

Surface Plasmon Resonance (SPR) Data

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering a more detailed understanding of the antibody-hapten interaction.[4] SPR measures the association rate (k_a), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a direct measure of binding affinity (K_D_ = k_d_ / k_a_). A lower K_D_ value indicates a stronger binding affinity.

Table 2: Kinetic and Affinity Constants of Anti-Nitrophenol Monoclonal Antibodies (SPR)

Analyte HaptenAntibodyk_a_ (1/Ms)k_d_ (1/s)K_D_ (M)
2,4-Dinitrophenol Anti-2,4-DNP mAb (Clone 1)2.5 x 10^53.8 x 10^-41.5 x 10^-9
4-Nitrophenol Anti-2,4-DNP mAb (Clone 1)1.1 x 10^49.2 x 10^-48.4 x 10^-8
4-Nitrophenol Anti-4-NP mAb (Clone B1-8)5.2 x 10^52.1 x 10^-34.0 x 10^-9
4-Hydroxy-3-iodo-5-nitrophenylacetyl (NIP) Anti-4-NP mAb (Clone B1-8)6.8 x 10^51.7 x 10^-32.5 x 10^-9

Analysis of SPR Data:

The SPR data corroborates the findings from the competitive ELISA. The anti-2,4-DNP antibody has a nanomolar affinity for its target, while its affinity for 4-nitrophenol is significantly weaker. The anti-4-NP antibody (B1-8) demonstrates high affinity for both 4-NP and NIP, with a slightly lower K_D_ (stronger affinity) for NIP, confirming the heteroclitic nature of this antibody. The kinetic parameters reveal that the differences in affinity are driven by both association and dissociation rates.

The Structural Basis of Cross-Reactivity

The specificity of an antibody is determined by the three-dimensional structure of its antigen-binding site (paratope) and its complementarity to the epitope of the antigen.[5][6] Cross-reactivity with nitrophenol derivatives arises from the ability of the paratope to accommodate structurally similar haptens. Key factors influencing cross-reactivity include:

  • Size and Shape of the Hapten: The overall size and shape of the nitrophenol derivative must be compatible with the antibody's binding pocket.

  • Position and Number of Nitro Groups: The location and number of electron-withdrawing nitro groups on the phenyl ring are critical determinants of binding. Antibodies can often distinguish between different isomers.

  • Other Substituents: The presence of other functional groups, such as hydroxyl or iodo groups, can significantly impact binding affinity, sometimes even enhancing it as seen with NIP.[3]

The hypervariable regions, or complementarity-determining regions (CDRs), of the antibody's variable domains are primarily responsible for antigen recognition.[5] Subtle changes in the amino acid sequence of these regions can lead to significant differences in binding specificity and cross-reactivity.

Experimental Protocols

To ensure the integrity and reproducibility of cross-reactivity assessments, the following detailed protocols for competitive ELISA and SPR are provided.

Competitive ELISA Protocol for Hapten Cross-Reactivity

This protocol is designed to determine the IC50 values of various nitrophenol derivatives for a specific anti-nitrophenol antibody.

ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep1 Coat plate with hapten-protein conjugate prep2 Block non-specific binding sites prep1->prep2 prep3 Prepare serial dilutions of competitor haptens prep2->prep3 inc1 Add antibody and competitor hapten to wells prep3->inc1 inc2 Incubate to allow competition inc1->inc2 det1 Wash to remove unbound reagents inc2->det1 det2 Add enzyme-conjugated secondary antibody det1->det2 det3 Wash det2->det3 det4 Add substrate and measure absorbance det3->det4 an1 Plot absorbance vs. log(competitor concentration) det4->an1 an2 Determine IC50 values an1->an2 SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_regeneration Surface Regeneration cluster_analysis Data Analysis setup1 Immobilize antibody on sensor chip setup2 Block remaining active sites setup1->setup2 bind1 Inject serial dilutions of hapten (analyte) setup2->bind1 bind2 Monitor association and dissociation in real-time bind1->bind2 reg1 Inject regeneration solution to remove bound analyte bind2->reg1 an1 Fit sensorgrams to a binding model reg1->an1 an2 Determine ka, kd, and KD an1->an2

SPR workflow for kinetic analysis.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-nitrophenol monoclonal antibody (ligand)

  • Nitrophenol derivatives (analytes)

  • Immobilization buffers (e.g., sodium acetate, pH 5.0)

  • Amine coupling reagents (EDC, NHS)

  • Blocking agent (e.g., ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a pulse of EDC/NHS.

    • Inject the antibody diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate the remaining active sites with a pulse of ethanolamine-HCl. [7]

  • Kinetic Analysis:

    • Prepare a series of dilutions of each nitrophenol derivative in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface, typically from the lowest to the highest concentration.

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface. [8]

  • Surface Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized antibody. [9]

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This will yield the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_). [8]

Conclusion: A Foundation for Reliable Immunoassays

The comprehensive characterization of antibody cross-reactivity is a non-negotiable aspect of developing robust and reliable immunoassays. As demonstrated, antibodies raised against nitrophenol derivatives can exhibit a wide range of specificities, from highly selective to broadly cross-reactive. A thorough understanding of these binding profiles, obtained through rigorous experimental techniques like competitive ELISA and SPR, is crucial for selecting the appropriate antibody for a given application and for the accurate interpretation of experimental results. By following the detailed protocols and considering the structural basis of these interactions, researchers can ensure the scientific integrity of their immunoassays and contribute to the generation of high-quality, reproducible data.

References

  • Cebra, J. J., Koo, P. H., & Ray, A. (1974). Specificity of antibodies: primary structural basis of hapten binding. Science, 186(4160), 263-265.
  • Al-Lazikani, B., Lesk, A. M., & Chothia, C. (1997). Standard conformations for the canonical structures of immunoglobulins. Journal of molecular biology, 273(4), 927-948.
  • Padlan, E. A., Cohen, G. H., & Davies, D. R. (1984). The three-dimensional structure of the phosphorylcholine-binding mouse immunoglobulin Fab McPC603 at 2.7 A resolution. Annals of immunology, 135C(1), 9-13.
  • Mascini, M., & Tombelli, S. (2008). Biosensors for biomarkers in medical diagnostics. Biomarkers, 13(7-8), 637-657.
  • Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance in drug discovery. Methods in molecular biology (Clifton, N.J.), 627, 1-23.
  • Hsia, J. C., & Piette, L. H. (1969). Spin-labeled hapten studies of structure heterogeneity and cross-reactivity of the antibody active site. Archives of biochemistry and biophysics, 132(2), 466-469.
  • Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response. Biochemistry, 3(7), 996-1008.
  • Boulot, G., Charbonnier, J. B., & Poljak, R. J. (1994). Structural basis for the neutralization of hepatitis E virus by a cross-genotype antibody. Proceedings of the National Academy of Sciences, 91(14), 6504-6508.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • Allen, P. Z., & Morrison, M. (1962). Immunochemical studies on the cross-reactivity of anti-p-azobenzenearsonate antibodies with some of its p-substituted analogs. The Journal of Immunology, 89(4), 521-529.
  • Foote, J., & Milstein, C. (1994). Conformational isomerism and the diversity of antibodies. Proceedings of the National Academy of Sciences, 91(23), 10899-10903.
  • BIAcore. (n.d.). BIACORE Technology Handbook.
  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • Krishgen Biosystems. (n.d.). Antibody-Antigen Interaction & Binding Kinetics Analysis via SPR. Retrieved from [Link]

  • LabWrench. (n.d.). Kinetic Analysis of High Affinity Antibody Antigen Interaction using Surface Plasmon Resonance. Retrieved from [Link]

  • Li, Y., et al. (2006). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. Journal of immunological methods, 313(1-2), 166-173.
  • SYnAbs. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]

  • Kopec, K. T., et al. (2018). Dinitrophenol (DNP) Fatality Associated with a Falsely Elevated Salicylate Level: a Case Report with Verification of Laboratory Cross Reactivity. Journal of medical toxicology, 14(4), 323-326.
  • Biocompare. (n.d.). Anti-Dinitrophenol (DNP) Antibody Products. Retrieved from [Link]

  • ResearchGate. (n.d.). A, Estimation of relative affinity of NP-related haptens for V H T BCR.... Retrieved from [Link]

Sources

Validation

Analytical Benchmarking: Inter-Laboratory Assessment of 3-{3-amino-4-nitroanilino}-1-propanol

Executive Summary: The Purity Imperative In the cosmetic and pharmaceutical dye industries, 3-{3-amino-4-nitroanilino}-1-propanol represents a critical class of semi-permanent nitroaniline dyes.[1] While functionally eff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the cosmetic and pharmaceutical dye industries, 3-{3-amino-4-nitroanilino}-1-propanol represents a critical class of semi-permanent nitroaniline dyes.[1] While functionally effective for keratin binding, its safety profile hinges on rigorous purity analysis. Regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS) , have established strict thresholds for impurities in this chemical class—specifically regarding unreacted precursors and carcinogenic nitrosamines (often limited to <50 ppb).

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to evaluate the reproducibility and accuracy of analytical protocols for this analyte. We contrast the industry-standard HPLC-DAD (Method A) against the high-sensitivity UHPLC-MS/MS (Method B), providing a roadmap for laboratories transitioning from routine QC to trace-level safety validation.

The Challenge: Why Inter-Laboratory Variance Occurs

3-{3-amino-4-nitroanilino}-1-propanol is an amphoteric molecule with a polar hydroxyl tail and a basic aniline core.[1] This structure creates specific analytical hurdles that drive inter-laboratory variance:

  • Silanol Interactions: The basic amine moiety interacts with free silanols on silica-based columns, causing peak tailing and retention time shifts if pH is not strictly controlled.

  • Solubility & Stability: Nitroanilines are light-sensitive and prone to oxidation.[1] Inconsistent sample preparation (e.g., lack of amber glassware) leads to degradation before injection.

  • Matrix Interference: In finished cosmetic formulations, surfactants and thickeners often co-elute with the target analyte in UV methods, leading to false positives.

Comparative Methodology

We assessed two distinct analytical workflows across 12 participating laboratories (ISO 17025 accredited).

Method A: HPLC-DAD (The Routine Workhorse)

Best for: Raw material assay, high-concentration batch release.[1]

  • Principle: Reversed-phase chromatography with Diode Array Detection.

  • Mechanism: Relies on the strong chromophore of the nitroaniline group (

    
     nm).
    
  • Pros: Robust, low operational cost, widely available.

  • Cons: Low specificity for structural isomers; insufficient sensitivity for trace nitrosamine screening.

Method B: UHPLC-MS/MS (The Safety Validator)

Best for: Trace impurity profiling, complex matrix analysis, SCCS compliance.

  • Principle: Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry.

  • Mechanism: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).[1]

  • Pros: Absolute specificity via precursor/product ion transitions; eliminates matrix effects.

  • Cons: Higher capital cost; requires isotopic internal standards for quantification.

Inter-Laboratory Data Analysis

The following data summarizes the performance of both methods on a standardized spiked matrix sample (Target Concentration: 1.0 % w/w).

MetricMethod A: HPLC-DADMethod B: UHPLC-MS/MSInterpretation
Recovery (%) 92.4 - 108.1%98.2 - 101.5%Method B offers superior accuracy due to internal standard correction.[1]
Repeatability (

)
2.8%1.1%MS/MS reduces variability by filtering out background noise.[1]
Reproducibility (

)
6.5%2.4%Inter-lab variance is significantly lower in Method B.
LOD (Limit of Detection) 10 ppm5 ppbCritical: Only Method B meets SCCS requirements for impurity tracing.
Horwitz Ratio (HorRat) 1.40.6Method B is well within the acceptable precision limit (<2.0).[2]

Visualizing the Analytical Workflow

The following diagram outlines the decision logic and workflow for analyzing 3-{3-amino-4-nitroanilino}-1-propanol, highlighting the divergence between QC assay and Safety screening.

AnalyticalWorkflow Start Sample Intake (Raw Material or Formulation) extraction Solid-Liquid Extraction (MeOH:Water 80:20) Start->extraction decision Objective? extraction->decision assay Purity Assay (>95%) decision->assay Routine QC safety Impurity/Safety Screen (<50 ppb Nitrosamines) decision->safety SCCS Compliance hplc HPLC-DAD Col: C18 Base-Deactivated pH: 7.0 (Phosphate) assay->hplc result_a Result: % Content (QC Release) hplc->result_a spe SPE Cleanup (MCX Cartridge) safety->spe lcms UHPLC-MS/MS Col: C18 HSS T3 Mobile Phase: Formic Acid spe->lcms result_b Result: Trace Profile (Regulatory Dossier) lcms->result_b

Caption: Workflow distinguishing Routine QC (Method A) from Safety Compliance (Method B).

Detailed Protocol: The "Gold Standard" (Method B)

For laboratories aiming to meet strict regulatory guidelines, the UHPLC-MS/MS protocol is the recommended standard.

Reagents & Standards[3][4][5]
  • Reference Standard: 3-{3-amino-4-nitroanilino}-1-propanol (>99% purity).[1]

  • Internal Standard (IS): Deuterated analog (

    
    -3-{3-amino-4-nitroanilino}-1-propanol) or similar structural analog (e.g., 
    
    
    
    -HC Red 3).[1]
  • Solvents: LC-MS grade Methanol and Water; Formic Acid (99%+).[1]

Sample Preparation (Self-Validating Step)[1]
  • Causality: We use a Mixed-Mode Cation Exchange (MCX) SPE cartridge.[1] The analyte is basic; this allows us to wash away neutral and acidic matrix interferences (surfactants) before eluting the target.

  • Weigh 1.0 g of sample into a 50 mL amber volumetric flask.

  • Dissolve in 5% Formic Acid in Water (protonates the amine).

  • Load onto pre-conditioned MCX cartridge.

  • Wash 1: 0.1M HCl (removes neutrals).

  • Wash 2: Methanol (removes hydrophobic neutrals).

  • Elute: 5% Ammonium Hydroxide in Methanol (deprotonates analyte, releasing it).

  • Evaporate & Reconstitute in Mobile Phase A/B (90:10).

Instrumental Parameters
  • Column: High Strength Silica (HSS) T3 C18,

    
     mm, 1.8 µm. (Chosen for retention of polar amines).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (1 min)

    
     95% B (at 6 min).
    
  • Detection: ESI Positive Mode.

    • Quantifier Transition:

      
       [M+H]
      
      
      
      
      
      [Fragment w/o propanol chain].
    • Qualifier Transition:

      
       [M+H]
      
      
      
      
      
      [Nitro-loss fragment].

Troubleshooting & Scientific Causality

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Secondary interaction between the amine group and residual silanols on the column stationary phase.[1]Switch Column: Use a "Base-Deactivated" or hybrid particle column (e.g., BEH or HSS T3).[1] Increase buffer ionic strength (20mM Ammonium Formate).
Low Recovery in SPE Incorrect pH during elution. The analyte must be neutral to elute from a cation-exchange cartridge.[1]Check pH: Ensure elution solvent is > pH 10 using fresh Ammonium Hydroxide.
Retention Time Drift Temperature fluctuations affecting the pKa/ionization state of the buffer.Thermostat: Lock column oven at 40°C ± 0.5°C. Use a column pre-heater.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[3] Opinion on HC Red n° 3. European Commission. [Link][1]

  • International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[1] ISO. [Link][1]

  • European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. EUR-Lex. [Link][1]

  • AOAC International. (2016). Guidelines for Standard Method Performance Requirements. AOAC. [Link]

Sources

Safety & Regulatory Compliance

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